Erythrinin G
Description
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Properties
Molecular Formula |
C20H18O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
InChI |
InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3/t16-/m1/s1 |
InChI Key |
HFVFEMFAVPWVDX-MRXNPFEDSA-N |
Isomeric SMILES |
CC1([C@@H](CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of Isoflavonoids from Erythrina Species: A Technical Guide
Disclaimer: Extensive searches for spectroscopic data specifically for "Erythrinin G" did not yield any results for a compound with this exact name. This guide therefore provides a comprehensive overview of the spectroscopic data (NMR and MS) and analytical methodologies for closely related and well-characterized isoflavonoids isolated from the Erythrina genus, which are structurally analogous to what "this compound" would likely be. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with compounds from this class.
The genus Erythrina is a rich source of structurally diverse isoflavonoids, many of which exhibit significant biological activities. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide details the characteristic spectroscopic data for representative isoflavonoids from Erythrina species and outlines the standard experimental protocols for their isolation and characterization.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the molecular formula of isolated isoflavonoids. The table below summarizes the HRESIMS data for several isoflavonoids isolated from Erythrina caffra and Erythrina arborescens.
| Compound | Trivial Name | Molecular Formula | Calculated [M+H]⁺ or [M]⁺ | Found [M+H]⁺ or [M]⁺ |
| 1 | Erycaffra A | C₂₂H₂₄O₆ | 384.1522 | 384.1524 |
| 2 | Erycaffra B | C₂₂H₂₄O₇ | 400.1522 | 400.1518 |
| 3 | Erycaffra C | C₂₅H₂₆O₇ | 438.1679 | 438.1633 |
| 4 | Erythrinin D | C₂₁H₁₈O₆ | 366.1103 | 366.1099 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC), is indispensable for the complete structural elucidation of isoflavonoids. The chemical shifts provide detailed information about the carbon skeleton and the placement of substituents.
Table 2.1: ¹H NMR Spectroscopic Data (600 MHz, Acetone-d₆) for Erycaffra A (1) and Erycaffra B (2)[1]
| Position | Erycaffra A (δ ppm, J in Hz) | Erycaffra B (δ ppm, J in Hz) |
| 2 | 4.50 (t, 10.8) | 4.41 (m) |
| 3ax | 4.34 (dd, 10.8, 5.7) | - |
| 3eq | - | - |
| 6 | 5.91 (d, 2.4) | 5.98 (brs) |
| 8 | 5.86 (d, 2.4) | 5.97 (brs) |
| 2' | 6.76 (s) | 7.01 (s) |
| 6' | - | - |
| 1'' | 3.22 (d, 7.2) | 2.64 (m) |
| 2'' | 5.22 (t, 7.2) | - |
| 4'' | 1.66 (s) | - |
| 5'' | 1.76 (s) | - |
| 2'-OCH₃ | 3.75 (s) | 3.78 (s) |
| 4'-OCH₃ | 3.82 (s) | 3.84 (s) |
Table 2.2: ¹³C NMR Spectroscopic Data (150 MHz, Acetone-d₆) for Erycaffra A (1) and Erycaffra B (2)[1]
| Position | Erycaffra A (δ ppm) | Erycaffra B (δ ppm) |
| 2 | 70.4 | 70.2 |
| 3 | 45.6 | 45.5 |
| 4 | 197.6 | 197.5 |
| 4a | 103.5 | 102.7 |
| 5 | 165.2 | 165.1 |
| 6 | 95.9 | 95.9 |
| 7 | 166.8 | 166.9 |
| 8 | 95.0 | 94.7 |
| 8a | 163.7 | 163.6 |
| 1' | 114.5 | 114.2 |
| 2' | 130.8 | 132.8 |
| 3' | 106.1 | 106.0 |
| 4' | 157.9 | 158.2 |
| 5' | 122.9 | 123.1 |
| 6' | 156.5 | 157.1 |
| 1'' | 22.0 | 36.0 |
| 2'' | 122.8 | 148.2 |
| 3'' | 132.4 | 76.5 |
| 4'' | 25.8 | 112.5 |
| 5'' | 17.8 | 18.5 |
| 2'-OCH₃ | 56.4 | 56.5 |
| 4'-OCH₃ | 55.7 | 55.8 |
Experimental Protocols
The isolation and structural elucidation of isoflavonoids from Erythrina species generally follow a standardized workflow.
3.1. Extraction and Isolation
The dried and powdered plant material (e.g., stem bark, roots) is typically extracted with a solvent such as methanol (B129727) or ethanol.[2] The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds.
3.2. Structure Elucidation
The purified compounds are then subjected to spectroscopic analysis to determine their chemical structures.
3.3. Instrumentation and Parameters
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on Bruker Avance spectrometers operating at frequencies of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.[1] Deuterated solvents such as acetone-d₆, chloroform-d, or methanol-d₄ are used. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.
-
Mass Spectrometry: High-resolution mass spectra are often acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
Signaling Pathways and Logical Relationships
While this document focuses on the spectroscopic characterization of this compound, it's important to understand the broader context of its potential biological activity. Isoflavonoids are well-known for their interaction with various cellular signaling pathways. For instance, many isoflavonoids exhibit estrogenic activity by binding to estrogen receptors, or they can modulate pathways involved in inflammation and cell proliferation. The precise signaling pathways affected by a novel compound like this compound would need to be determined through further biological assays.
This guide provides a foundational understanding of the spectroscopic data and analytical techniques crucial for the study of isoflavonoids from Erythrina species. The presented data and protocols for known compounds serve as a robust reference for the characterization of new molecules in this class.
References
The Putative Biosynthesis of Erythrinin G: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Erythrinin G, a prenylated isoflavonoid (B1168493) found in plants of the Erythrina genus. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of complex plant-derived secondary metabolites. While the complete enzymatic pathway for this compound has not been fully elucidated, this guide synthesizes current knowledge on isoflavonoid biosynthesis to propose a scientifically grounded putative pathway.
Introduction
This compound is a structurally complex isoflavonoid with potential pharmacological activities. Like other flavonoids, its biosynthesis originates from the general phenylpropanoid pathway. The core isoflavonoid skeleton undergoes a series of modifications, including hydroxylation, prenylation, and cyclization, to yield the final this compound molecule. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the isoflavonoid backbone and the subsequent modifications of this core structure.
Stage 1: Formation of the Isoflavonoid Backbone
The initial steps of the pathway are well-established in flavonoid biosynthesis. The amino acid L-phenylalanine serves as the primary precursor.
-
Step 1: Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.
-
Step 2: Cinnamic Acid to 4-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to yield 4-coumaric acid.
-
Step 3: Activation of 4-Coumaric Acid: 4-Coumarate:CoA Ligase (4CL) activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
-
Step 4: Chalcone (B49325) Synthesis: Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Step 5: Isomerization to a Flavanone (B1672756): Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.
-
Step 6: Formation of the Isoflavone (B191592) Backbone: This is the committed step in isoflavonoid biosynthesis. Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, catalyzes a 2,3-aryl migration of the B-ring of naringenin to form the isoflavone genistein (B1671435).
Stage 2: Modification of the Isoflavonoid Backbone
Following the formation of genistein, a series of hydroxylation, prenylation, and cyclization reactions are proposed to occur to yield this compound. The precise order of these steps is yet to be determined experimentally.
-
Step 7: C-Prenylation: An isoflavonoid-specific Prenyltransferase (PT) is hypothesized to catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the genistein backbone. DMAPP is derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.
-
Step 8 & 9: Hydroxylation: It is proposed that one or more Cytochrome P450-dependent monooxygenases (CYP450s) catalyze specific hydroxylation events on the prenylated isoflavonoid intermediate.
-
Step 10: Dehydration and Cyclization: The final step is likely a dehydration reaction followed by an intramolecular cyclization to form the pyran ring characteristic of this compound. This step may be spontaneous or catalyzed by a specific cyclase .
The following diagram illustrates the putative biosynthetic pathway of this compound.
Key Enzymes and Their Putative Roles
While specific enzymes for this compound biosynthesis in Erythrina have not been characterized, transcriptomic studies in Erythrina velutina have identified putative genes encoding key enzyme families involved in flavonoid biosynthesis.[1] The following table summarizes the proposed roles of these enzyme classes.
| Enzyme Class | Abbreviation | Proposed Role in this compound Biosynthesis |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the initial step, converting L-phenylalanine to cinnamic acid. |
| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to 4-coumaric acid. |
| 4-Coumarate:CoA Ligase | 4CL | Activates 4-coumaric acid to 4-coumaroyl-CoA. |
| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone backbone. |
| Chalcone Isomerase | CHI | Isomerizes the chalcone to a flavanone. |
| Isoflavone Synthase | IFS | The key enzyme that converts a flavanone to an isoflavone. |
| Prenyltransferase | PT | Transfers a prenyl group from DMAPP to the isoflavonoid core. |
| Cytochrome P450 Monooxygenase | CYP450 | Catalyzes specific hydroxylation reactions. |
| Dehydratase/Cyclase | - | Involved in the final cyclization step to form the pyran ring. |
Experimental Protocols
Detailed experimental protocols for the characterization of enzymes in the this compound pathway are not available. However, established methodologies for analogous enzymes in flavonoid biosynthesis can be adapted. The following provides an overview of representative experimental approaches.
Enzyme Assays
Objective: To determine the activity and kinetic parameters of the biosynthetic enzymes.
General Protocol for a Prenyltransferase Assay (Representative):
-
Enzyme Source: Recombinant enzyme expressed in a heterologous system (e.g., E. coli or yeast) or partially purified enzyme from Erythrina plant material.
-
Substrates: The putative isoflavonoid acceptor (e.g., genistein) and the prenyl donor, [14C]-labeled or unlabeled Dimethylallyl pyrophosphate (DMAPP).
-
Reaction Buffer: A suitable buffer (e.g., Tris-HCl or phosphate buffer) at an optimal pH, containing necessary cofactors like Mg2+.
-
Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.
-
Reaction Termination and Product Extraction: The reaction is stopped (e.g., by adding acid), and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The products are separated and identified using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: If a radiolabeled substrate is used, the product can be quantified by scintillation counting. For unlabeled substrates, quantification can be achieved using HPLC with a standard curve.
Gene Expression Analysis
Objective: To study the regulation of genes encoding the biosynthetic enzymes.
General Protocol for Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Total RNA is extracted from different tissues of the Erythrina plant.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Primer Design: Gene-specific primers are designed for the putative biosynthetic genes.
-
qRT-PCR Reaction: The qRT-PCR is performed using a suitable master mix containing a fluorescent dye (e.g., SYBR Green) and the gene-specific primers.
-
Data Analysis: The relative expression levels of the target genes are calculated using a reference gene for normalization.
The following diagram outlines a general experimental workflow for enzyme characterization.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, kcat) and in planta metabolite concentrations, for the biosynthesis of this compound. Future research should focus on the heterologous expression and characterization of the putative enzymes from Erythrina species to obtain this crucial information.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a valuable framework for future research. The immediate next steps should involve the functional characterization of the putative biosynthetic genes identified in Erythrina species. This will involve cloning these genes, expressing the corresponding enzymes, and performing in vitro assays to confirm their substrate specificity and catalytic activity. Such studies will not only validate the proposed pathway but also provide the necessary tools for the metabolic engineering of this compound production. The elucidation of this pathway will contribute significantly to our understanding of the vast chemical diversity of flavonoids in the plant kingdom and open up new avenues for the sustainable production of valuable plant-derived molecules.
References
Erythrinin G: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrinin G, a prenylated isoflavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources, abundance, and experimental protocols for the isolation and characterization of this compound. Furthermore, it elucidates the potential anti-inflammatory mechanism of action of this compound through a detailed examination of relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Abundance
This compound is a phytochemical primarily found in plant species belonging to the genus Erythrina, a group of flowering plants in the pea family, Fabaceae. These plants, commonly known as coral trees, are distributed throughout tropical and subtropical regions of the world.
The principal documented natural source of this compound is Erythrina variegata (syn. Erythrina indica), a species widely cultivated for its ornamental and medicinal properties. Specifically, this compound, along with its structural analog Erythrinin F, has been successfully isolated from the roots of this plant. While the presence of this compound in other parts of E. variegata or other Erythrina species has not been extensively documented, the genus is known for its rich and diverse flavonoid content, suggesting the potential for broader distribution.
Quantitative Abundance
Precise quantitative data on the abundance of this compound in its natural sources is limited in the current scientific literature. However, the yield of phytochemicals can be inferred from the extraction efficiency of different plant parts. The following table summarizes the percentage yields of various extracts from Erythrina variegata flowers, providing a general indication of the abundance of secondary metabolites in this plant. It is important to note that these values are for the entire extract and not for a specific compound like this compound, and they are from the flowers, not the roots.
| Plant Part | Extraction Solvent | Percentage Yield (%) |
| Flowers | Petroleum ether | 2.5 |
| Flowers | Chloroform (B151607) | 3.2 |
| Flowers | Ethyl acetate (B1210297) | 4.1 |
| Flowers | Methanol (B129727) | 10.5 |
| Flowers | Water | 8.7 |
Note: This table provides a general overview of extract yields from Erythrina variegata flowers and not the specific abundance of this compound from the roots. Further quantitative studies are required to determine the precise concentration of this compound.
Experimental Protocols
The isolation and characterization of this compound from its natural source, Erythrina variegata roots, involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail a generalized yet comprehensive experimental workflow based on established methodologies for the isolation of flavonoids from Erythrina species.
General Workflow for Isolation and Characterization
The overall process for obtaining pure this compound follows a standard procedure for natural product isolation. This workflow is designed to systematically separate and identify the target compound from a complex mixture of plant metabolites.
Detailed Methodologies
2.2.1. Plant Material Collection and Preparation
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Collection: The roots of Erythrina variegata should be collected from a mature, healthy plant.
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Authentication: The plant material should be authenticated by a qualified botanist.
-
Preparation: The collected roots are washed thoroughly with water to remove soil and other debris. They are then air-dried in the shade for several weeks until completely brittle. The dried roots are ground into a coarse powder using a mechanical grinder.
2.2.2. Extraction
-
Solvent: Methanol is a commonly used solvent for the extraction of flavonoids due to its ability to extract a wide range of polar and semi-polar compounds.
-
Procedure: The powdered root material (e.g., 1 kg) is macerated in methanol (e.g., 5 L) at room temperature for a period of 72 hours with occasional stirring. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered through Whatman No. 1 filter paper, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.
2.2.3. Fractionation using Solvent Partitioning
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Purpose: To separate the components of the crude extract based on their polarity.
-
Procedure: The crude methanolic extract is suspended in a mixture of water and methanol (9:1 v/v) and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Outcome: This process yields different fractions: an n-hexane fraction (containing non-polar compounds), a chloroform fraction, an ethyl acetate fraction (often rich in flavonoids), and an aqueous fraction.
2.2.4. Isolation by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used as the adsorbent.
-
Mobile Phase: The ethyl acetate fraction, which is expected to contain this compound, is subjected to column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) can be used.
-
Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light or with a suitable staining reagent. Fractions with similar TLC profiles are pooled together.
2.2.5. Purification by Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is typically used for the final purification of flavonoids.
-
Mobile Phase: A gradient system of water (often with a small percentage of an acid like formic acid or acetic acid to improve peak shape) and methanol or acetonitrile (B52724) is employed.
-
Detection: The eluting compounds are monitored using a UV detector, typically at a wavelength where flavonoids show strong absorbance (e.g., 254 nm and 365 nm).
-
Collection: The peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC.
2.2.6. Structural Elucidation
The structure of the isolated pure compound is confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.
Potential Signaling Pathway: Anti-Inflammatory Action
Flavonoids isolated from Erythrina species have demonstrated significant anti-inflammatory properties[1]. This activity is often attributed to their ability to modulate key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific signaling cascade for this compound has not been definitively elucidated, a plausible mechanism can be proposed based on the known activities of structurally similar flavonoids and other compounds from the Erythrina genus.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, can activate cell surface receptors like Toll-like Receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of NF-κB and MAPK pathways, ultimately resulting in the production of pro-inflammatory mediators. This compound is hypothesized to interfere with this cascade, thereby exerting its anti-inflammatory effects.
Pathway Description:
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Initiation: An inflammatory stimulus like LPS binds to TLR4 on the cell surface.
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Signal Transduction: This binding initiates a signaling cascade involving adaptor proteins like MyD88 and TRAF6, leading to the activation of TAK1.
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Activation of NF-κB and MAPK: TAK1 activates both the IKK complex and the MAPK pathway (including p38, JNK, and ERK).
-
NF-κB Translocation: The activated IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases the NF-κB dimer (p50/p65), which then translocates to the nucleus.
-
Gene Expression: In the nucleus, NF-κB and AP-1 (activated by the MAPK pathway) bind to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.
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Inhibition by this compound: It is proposed that this compound exerts its anti-inflammatory effect by inhibiting the activation of the IKK complex and the phosphorylation of MAPKs, thereby preventing the nuclear translocation of NF-κB and the activation of AP-1, and ultimately suppressing the expression of pro-inflammatory genes.
Conclusion
This compound, a 3-phenoxychromone (B1252776) from the roots of Erythrina variegata, represents a promising natural product with potential anti-inflammatory properties. This guide has provided a comprehensive overview of its natural sources, a framework for its abundance, and detailed, adaptable protocols for its isolation and characterization. The proposed mechanism of action via the inhibition of NF-κB and MAPK signaling pathways offers a solid foundation for further pharmacological investigation. The information compiled herein is intended to facilitate and encourage future research into the therapeutic potential of this compound, paving the way for the development of novel anti-inflammatory agents. Further studies are warranted to precisely quantify the abundance of this compound in its natural sources and to validate its specific molecular targets within the inflammatory cascade.
References
Physical and Chemical Properties of Erythrinin G
An In-Depth Technical Guide to the Physical, Chemical, and Biological Properties of Erythrinin G
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, an isoflavonoid (B1168493) isolated from Erythrina variegata. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding its characteristics and potential therapeutic applications. While specific experimental data for this compound is limited in the current literature, this guide also incorporates information on closely related isoflavonoids from the Erythrina genus to provide a broader context for its potential biological activities.
This compound is a flavonoid compound naturally occurring in the bark of Erythrina variegata[1][2]. The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₆ | [1] |
| Molecular Weight | 354.35 g/mol | [1][2] |
| CAS Number | 1616592-61-0 | |
| Compound Type | Flavonoid | |
| Physical Description | Powder | |
| Purity | ≥98% | |
| Natural Source | Barks of Erythrina variegata | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage | Store at 2-8°C for up to 24 months. Solutions should be stored in aliquots at -20°C for up to two weeks. |
Biological Activities and Potential Signaling Pathways
While research specifically on this compound is sparse, numerous studies on isoflavonoids isolated from Erythrina variegata and other species of the Erythrina genus have demonstrated a wide range of pharmacological activities. These findings suggest potential areas of investigation for this compound.
Antibacterial Activity
Isoflavonoids from Erythrina variegata have shown significant antibacterial properties. Studies have demonstrated the efficacy of these compounds against methicillin-resistant Staphylococcus aureus (MRSA) and cariogenic oral bacteria. For instance, erycristagallin (B1245051) and orientanol B, two isoflavonoids from E. variegata, exhibited high inhibitory potency against MRSA with Minimum Inhibitory Concentration (MIC) values ranging from 3.13 to 6.25 µg/ml. The mechanism of action for some of these compounds involves bactericidal effects and inhibition of bacterial macromolecule synthesis.
Anti-inflammatory Activity
Extracts from Erythrina species are traditionally used to treat inflammation. Scientific studies have validated these uses, showing that isoflavonoids from this genus can exert anti-inflammatory effects. The ethanolic extract of Erythrina variegata bark demonstrated potent anti-inflammatory properties by inhibiting prostaglandin (B15479496) production via the COX-2 enzyme and reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The anti-inflammatory actions of flavonoids are often linked to the modulation of the NF-κB signaling pathway.
Antioxidant Activity
Several isoflavonoids isolated from Erythrina variegata have exhibited strong antioxidant activity. The antioxidant potential is a common feature of phenolic compounds like flavonoids, which can scavenge free radicals and reduce oxidative stress. This activity is considered relevant to their other biological effects, including anti-inflammatory and anticancer properties.
Anticancer Activity
Compounds isolated from the Erythrina genus have shown potential as anticancer agents. Studies on various cancer cell lines have demonstrated that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation. While specific studies on this compound are lacking, the general anticancer potential of isoflavonoids suggests this as a promising area for future research.
Potential Signaling Pathways
Based on the activities of related isoflavonoids and extracts from Erythrina, the anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory pathways. A plausible mechanism is the modulation of the Toll-like Receptor (TLR) signaling pathway, which leads to the activation of NF-κB and MAPKs, central regulators of the inflammatory response.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following are generalized methodologies for assessing the key biological activities of isoflavonoids, which can be adapted for this compound.
General Experimental Workflow
A typical workflow for screening the bioactivity of a novel isoflavonoid like this compound would involve initial cytotoxicity assessments followed by specific assays for the desired biological effects.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
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Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a high concentration.
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Bacterial Strains: Use relevant bacterial strains, such as MRSA or Streptococcus mutans.
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Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution in a suitable broth medium in 96-well microplates.
-
Inoculate each well with a standardized suspension of the test bacteria.
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Include positive (bacteria with medium) and negative (medium only) controls.
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Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Measurement using Griess Assay
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Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.
-
Add Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm. A decrease in absorbance in this compound-treated cells compared to the LPS-only control indicates inhibition of NO production.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).
-
Assay:
-
Add the this compound solutions to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control (DPPH solution without the sample). A decrease in absorbance indicates radical scavenging activity.
Anticancer Activity: MTT Cell Viability Assay
-
Cell Culture: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate and allow the cells to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Assay:
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control. A decrease in viability suggests cytotoxic effects.
Conclusion
This compound is an isoflavonoid with a defined chemical structure and basic physical properties. While direct biological studies on this compound are limited, the extensive research on other isoflavonoids from Erythrina variegata and the broader Erythrina genus points towards its significant potential as an antibacterial, anti-inflammatory, antioxidant, and anticancer agent. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for future research to fully elucidate the therapeutic promise of this compound. Further investigation is warranted to isolate and characterize this compound more thoroughly and to validate its biological activities in vitro and in vivo.
References
Preliminary Mechanistic Insights into Bioactive Compounds from Erythrina Species: A Technical Overview
Disclaimer: This technical guide addresses the preliminary studies on the mechanism of action of bioactive compounds from the Erythrina genus. The initial topic of "Erythrinin G" could not be addressed with an in-depth guide due to the limited specific scientific data currently available. One study identified this compound as a flavonoid from the Erythrina genus but reported no significant antibacterial activity. In contrast, substantial research is available on other compounds from this genus, such as Erythraline and various flavonoids, detailing their potential anticancer mechanisms. Therefore, this document focuses on these more extensively studied compounds to provide a representative understanding of the bioactivity of this genus for researchers, scientists, and drug development professionals.
Executive Summary
Compounds isolated from the Erythrina genus, including alkaloids and flavonoids, have demonstrated significant potential as anticancer agents. Preliminary studies indicate that their primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. While the precise signaling pathways are still under investigation for many of these compounds, evidence points towards the modulation of critical cellular processes that control cell proliferation and survival. This guide synthesizes the available quantitative data, details the experimental protocols used in these preliminary studies, and visualizes the proposed mechanisms of action.
Cytotoxic and Antiproliferative Effects
Various compounds from Erythrina species have exhibited cytotoxic effects against a range of cancer cell lines. Notably, the alkaloid Erythraline, isolated from Erythrina velutina, has shown time- and concentration-dependent inhibition of SiHa cervical cancer cell proliferation.[1][2] Similarly, extracts and isolated flavonoids from Erythrina variegata, Erythrina caffra, and Erythrina senegalensis have demonstrated significant anticancer activity.[3][4][5][6]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for several compounds and extracts from the Erythrina genus against various cancer cell lines.
| Compound/Extract | Plant Source | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Erythraline | Erythrina velutina | SiHa | 35.25 µg/mL | [1] |
| Erythrina Alkaloid (unspecified) | Erythrina variegata | T47D | 1.0 µg/mL | [3] |
| Isoflavonoid (unspecified) | Erythrina variegata | T47D | 3.3 µg/mL | [3] |
| Hexacosanyl isoferulate | Erythrina caffra | MCF-7, HeLa | 58.84 µg/mL (MCF-7), 110.31 µg/mL (HeLa) | [5] |
| Tetradecyl isoferulate | Erythrina caffra | MCF-7, HeLa | 123.62 µg/mL (MCF-7), 155.63 µg/mL (HeLa) | [5] |
| E. variegata leaves extract | Erythrina variegata | HT-29 | >195.35 µg/mL | [7] |
Core Mechanisms of Action
The anticancer effects of bioactive compounds from the Erythrina genus are primarily attributed to two interconnected cellular processes: the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Several studies have confirmed that compounds from Erythrina can trigger this process.
-
Erythraline: In SiHa cervical cancer cells, Erythraline was found to induce caspase-independent apoptosis. This was confirmed by morphological changes, such as chromatin condensation, and an increased percentage of apoptotic cells upon treatment.[1][2] Interestingly, this apoptotic induction did not appear to involve the mitochondrial pathway, suggesting an alternative mechanism of action.[1]
-
Other Erythrina Alkaloids: In contrast, certain erythrinaline alkaloids from Erythrina lysistemon were shown to activate caspase-3, a key effector in the caspase-dependent apoptotic pathway.
-
Erythrina caffra Compounds: Compounds isolated from Erythrina caffra were observed to trigger caspase cascade events, leading to apoptotic cell death in HeLa and MCF-7 cells.[5][6]
Cell Cycle Arrest
By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating.
-
Erythraline: Treatment of SiHa cells with Erythraline led to an accumulation of cells in the G2/M phase of the cell cycle, indicating a blockage at this checkpoint.[1][2]
Postulated Signaling Pathways
While research into the specific signaling pathways modulated by most Erythrina compounds is still in its early stages, the observed effects on apoptosis and cell cycle arrest suggest the involvement of key cancer-related pathways. For instance, the modulation of Bcl-2 family proteins and caspase activation points towards the intrinsic and extrinsic apoptotic pathways. The induction of cell cycle arrest often involves the p53 tumor suppressor pathway and the regulation of cyclin-dependent kinases (CDKs). Further research may also implicate pathways such as PI3K/Akt and MAPK/ERK, which are central to cell survival and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of Erythrina compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound or extract and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Cell Culture and Treatment: Culture cells in a 6-well plate and treat with the compound of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[9]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Assessing Anticancer Activity
Caption: A generalized workflow for the in vitro evaluation of anticancer properties of compounds.
Diagram 2: Postulated Apoptotic Signaling Pathway
Caption: Proposed apoptotic pathways modulated by compounds from the Erythrina genus.
Conclusion and Future Directions
The preliminary studies on bioactive compounds from the Erythrina genus are promising, highlighting their potential as a source for novel anticancer drug candidates. The primary mechanisms identified so far are the induction of apoptosis and cell cycle arrest. However, the field is still in its nascent stages, and further research is required to:
-
Isolate and characterize a wider range of bioactive compounds from various Erythrina species.
-
Elucidate the specific molecular targets and signaling pathways for the most potent compounds.
-
Conduct in vivo studies to validate the in vitro findings and assess the safety and efficacy of these compounds in animal models.
-
Investigate potential synergistic effects with existing chemotherapeutic agents.
A deeper understanding of the mechanisms of action of these natural products will be crucial for their potential translation into clinical applications for cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-Cancer Alkaloid and Flavonoid Extracted from the Erythrina variegata (Leguminoseae) Plant | Herlina | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 4. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpls.org [wjpls.org]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Erythrinin G's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrinin G, a phenoxychromone isolated from Erythrina variegata, belongs to a class of natural products with promising but largely uncharacterized biological activities. This technical guide provides a comprehensive framework for the in silico prediction of this compound's therapeutic potential, addressing a critical knowledge gap and accelerating its journey from discovery to potential clinical application. By leveraging computational methodologies, we can hypothesize its bioactivity, elucidate potential mechanisms of action, and prioritize experimental validation. This document outlines a detailed workflow for in silico analysis, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and molecular docking, and provides protocols for subsequent in vitro validation of predicted anticancer, anti-inflammatory, and antibacterial activities. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and computational drug discovery.
Introduction to this compound and the Erythrina Genus
The genus Erythrina, belonging to the Fabaceae family, is a rich source of structurally diverse secondary metabolites, particularly flavonoids and alkaloids.[1][2] Compounds isolated from this genus have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and neuropharmacological effects.[1][3] this compound is a phenoxychromone recently isolated from the roots of Erythrina variegata.[3] While direct experimental data on the biological activity of this compound is scarce, its chemical structure and the known bioactivities of related compounds from the Erythrina genus and the broader class of phenoxychromones suggest its potential as a bioactive molecule.[1]
This guide will focus on predicting the biological activities of this compound through computational methods and provide the necessary experimental protocols for validation.
Predicted Biological Activities and Comparative Data
Based on the activities of structurally related compounds, this compound is predicted to possess anticancer, anti-inflammatory, and antibacterial properties. The following tables summarize the quantitative bioactivity data of compounds from the Erythrina genus and other phenoxychromones to provide a comparative context for future experimental validation of this compound.
Table 1: Anticancer Activity of Related Flavonoids and Other Compounds
| Compound | Compound Class | Cell Line | IC50 (µg/mL) | Reference |
| Erythrina variegata leaf extract | Mixed | HT-29 (Colon) | >195.35 | [4] |
| Erythrina variegata extracts | Mixed | MCF-7 (Breast) | 85.27 | [5] |
| Naphthoquinone Derivative 1 | Naphthoquinone | HCT116 (Colon) | 97.8 | [6] |
| Naphthoquinone Derivative 3 | Naphthoquinone | HCT116 (Colon) | 15.2 | [6] |
| Naphthoquinone Derivative 4 | Naphthoquinone | HCT116 (Colon) | 24.6 | [6] |
| Naphthoquinone Derivative 5 | Naphthoquinone | HCT116 (Colon) | 30.9 | [6] |
| Doxorubicin (B1662922) | Anthracycline | Neuroblastoma | Varies | [7] |
| Ellipticine (B1684216) | Alkaloid | Neuroblastoma | Varies | [7] |
| Hibiscus sabdariffa (ethanol extract) | Mixed | A549 (Lung) | 374.01 | [8] |
| Hibiscus sabdariffa (ethyl acetate (B1210297) extract) | Mixed | A549 (Lung) | 719.28 | [8] |
| Hibiscus sabdariffa (n-hexane extract) | Mixed | A549 (Lung) | 906.57 | [8] |
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound/Extract | Compound Class | Assay | IC50 (µg/mL) | Reference |
| Rapanone | Benzoquinone | Superoxide chemiluminescence | 3.0 | [9] |
| Rapanone | Benzoquinone | Degranulation | 9.8 | [9] |
| Isonicotinate 5 | Pyridine carboxylic acid derivative | ROS Inhibition | 1.42 ± 0.1 | [10][11] |
| Isonicotinate 8b | Pyridine carboxylic acid derivative | ROS Inhibition | 3.7 ± 1.7 | [10][11] |
| Ibuprofen | Propionic acid derivative | ROS Inhibition | 11.2 ± 1.9 | [10][11] |
| Lawsonia inermis extract | Mixed | Protein denaturation | 103.21 | [12] |
| Rosa damascena extract | Mixed | Membrane stabilization | 125.02 | [12] |
| THMX | Xanthone | NO release | 5.77 ± 0.66 | [2] |
| Dexamethasone | Glucocorticoid | NO release | Varies | [2] |
| NT AAE Kakadu plum extract | Mixed | NO inhibition | 33.3 ± 1.3 | [13] |
| NT water Kakadu plum extract | Mixed | NO inhibition | 52.4 ± 2.1 | [13] |
Table 3: Antibacterial Activity of Related Compounds
| Compound | Compound Class | Bacteria | MIC (µg/mL) | Reference |
| Eryvarin D | Isoflavan | S. aureus, S. mutans | 2-4 | [14] |
| Erybraedin C | Pterocarpan | S. aureus strains | 0.39-1.56 | [14] |
| Spiropyrrolidine 4a-d | Spiropyrrolidine | B. subtilis, S. epidermis | 32 | [15] |
| Amoxicillin | β-lactam antibiotic | B. subtilis, S. epidermis | 64 | [15] |
| Ampicillin | β-lactam antibiotic | B. subtilis, S. epidermis | 78 | [15] |
| DC-159a | Fluoroquinolone | Streptococcus spp. | 0.12 (MIC90) | [3] |
| Naphthoquinone Analog 3 | Naphthoquinone | S. aureus CECT 976 | 25 | [16] |
| Naphthoquinone Analog 10 | Naphthoquinone | B. cereus UJA 27q | 25 | [16] |
| Naphthoquinone Analog 11 | Naphthoquinone | B. cereus UJA 27q | 25 | [16] |
| Pentabromophenol (PBP) | Brominated phenol | S. aureus | <1 | [17] |
| Ciprofloxacin | Fluoroquinolone | S. aureus | 1 | [17] |
| Tetracycline | Tetracycline antibiotic | S. aureus | 2 | [17] |
In Silico Prediction Workflow
The following workflow outlines the computational steps to predict the biological activity of this compound.
Caption: In Silico Bioactivity Prediction Workflow for this compound.
Detailed Protocol for In Silico Analysis
-
Obtain SMILES String: Retrieve the Simplified Molecular Input Line Entry System (SMILES) string for this compound from a chemical database such as PubChem.
-
This compound SMILES: C1=CC(=CC=C1OC2=C(C=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)C(C)(C)O)O
-
-
Access SwissADME: Navigate to the SwissADME web server.[18]
-
Input Ligand: Paste the SMILES string of this compound into the input box.
-
Run Prediction: Initiate the analysis.
-
Analyze Results: Evaluate the predicted physicochemical properties, pharmacokinetics (including GI absorption and blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and potential medicinal chemistry issues.[18][19]
-
Access SwissTargetPrediction: Use a target prediction tool like SwissTargetPrediction.
-
Input Ligand: Submit the SMILES string for this compound.
-
Review Targets: Analyze the list of predicted protein targets, paying close attention to those with the highest probability scores.
-
Target Selection: Based on the predicted targets and literature on related compounds, select a primary target for molecular docking. Given the in silico evidence for the related compound Erythrinin C as a Dihydroorotate Dehydrogenase (DHODH) inhibitor, DHODH is a high-priority candidate target for this compound.[20]
-
Protein Preparation:
-
Download the 3D crystal structure of the selected target protein (e.g., human DHODH) from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens and assigning charges.[4][21]
-
-
Ligand Preparation:
-
Grid Box Generation:
-
Docking Simulation:
-
Results Analysis:
-
Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.
-
Visualize the protein-ligand interactions of the best-scoring pose using software like Discovery Studio Visualizer or PyMOL to identify hydrogen bonds and hydrophobic interactions.[22]
-
Hypothesized Mechanism of Action: DHODH Inhibition
Based on the in silico study of Erythrinin C, a plausible mechanism of action for this compound is the inhibition of Dihydroorotate Dehydrogenase (DHODH).[20] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation.[18][23] Inhibition of DHODH can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer therapy.[13][23]
Caption: Hypothesized Inhibition of the DHODH Pathway by this compound.
Experimental Protocols for In Vitro Validation
The following protocols are provided for the experimental validation of the predicted biological activities of this compound.
Anticancer Activity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antibacterial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Adjust the bacterial culture to a 0.5 McFarland standard and dilute it to the final inoculum concentration. Add the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Conclusion
This technical guide provides a comprehensive roadmap for the in silico prediction and subsequent experimental validation of the biological activities of this compound. The proposed workflow, integrating ADMET profiling, target prediction, and molecular docking, offers a rational approach to hypothesize its therapeutic potential as an anticancer, anti-inflammatory, and antibacterial agent. The suggested mechanism of DHODH inhibition provides a concrete avenue for further investigation. The detailed experimental protocols will enable researchers to systematically validate these computational predictions. This integrated approach is crucial for accelerating the translation of promising natural products like this compound into novel therapeutic leads.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Erysotrine | C19H23NO3 | CID 442219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abmole.com [abmole.com]
- 17. researchgate.net [researchgate.net]
- 18. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 19. researchgate.net [researchgate.net]
- 20. Advancing Bioactivity Prediction Through Molecular Docking and Self-Attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
- 23. m.youtube.com [m.youtube.com]
The Emergence of Cristanine G: A Novel Erythrina Alkaloid
A comprehensive review of the discovery, isolation, structural elucidation, and biological evaluation of the novel Erythrina alkaloid, cristanine G, for researchers, scientists, and drug development professionals.
Introduction
The genus Erythrina is a rich source of structurally diverse and biologically active alkaloids, which have long been a subject of interest in natural product chemistry and pharmacology. This technical guide focuses on cristanine G, a recently discovered Erythrina alkaloid. The initial search for "Erythrinin G" did not yield specific results, suggesting a possible misnomer or a very recent discovery not yet widely indexed. However, a closely related and newly identified compound, cristanine G , was isolated from Erythrina corallodendron. This guide provides a detailed account of the discovery, isolation, structural characterization, and preliminary biological assessment of cristanine G, based on the findings from the primary scientific literature.
Discovery Timeline
Cristanine G was first reported in 2022 by a team of researchers investigating the chemical constituents of the stems of Erythrina corallodendron L.[1][2][3] This discovery was part of a broader phytochemical study that led to the isolation of five new Erythrina alkaloids, named cristanine F, cristanine G, cristanine H, erytharborine I, and erytharborine J, along with five other known alkaloids.[2][3]
Experimental Protocols
Isolation and Purification of Cristanine G
The isolation of cristanine G was achieved through a multi-step extraction and chromatographic process from the dried and powdered stems of Erythrina corallodendron.[2][3]
Extraction:
-
The powdered stems (10 kg) were extracted three times with 95% ethanol (B145695) at room temperature.
-
The combined extracts were concentrated under reduced pressure to yield a crude extract.
-
The crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
Chromatographic Separation:
-
The ethyl acetate fraction was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform-methanol to yield several fractions.
-
Further separation of selected fractions was performed using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.
-
Final purification was achieved through preparative high-performance liquid chromatography (HPLC) to yield pure cristanine G.[4]
References
Potential Therapeutic Targets of Erythrinine G: A Technical Guide
Disclaimer: Scientific literature extensively documents the pharmacological properties of various compounds isolated from the Erythrina genus. However, specific research on the therapeutic targets and mechanisms of action of Erythrinine G is currently limited in the public domain. Therefore, this document extrapolates potential therapeutic targets for Erythrinine G based on the known biological activities of structurally related alkaloids and other phytochemicals found in Erythrina species. The experimental protocols and signaling pathways described herein represent the methodologies that would be employed to investigate and validate these potential targets for Erythrinine G.
Introduction
Erythrinine G is an erythrinan (B1236395) alkaloid, a class of tetracyclic spiroamine compounds characteristic of the Erythrina genus of plants.[1] Species of this genus are rich sources of bioactive constituents, including alkaloids and flavonoids, which have been investigated for a range of pharmacological activities.[2] These activities include anti-inflammatory, neuroprotective, and antimicrobial effects, suggesting a wealth of potential therapeutic applications.[3][4] This guide will explore the plausible therapeutic targets of Erythrinine G by examining the established mechanisms of other Erythrina alkaloids and flavonoids.
Potential Therapeutic Areas and Targets
Based on the bioactivities of related compounds, the primary therapeutic areas for Erythrinine G are likely to be inflammatory disorders and neurological conditions.
Anti-inflammatory Activity
Compounds from Erythrina species have demonstrated significant anti-inflammatory effects.[5] The ethanolic extract of Erythrina variegata bark, for instance, has been shown to inhibit the production of prostaglandins (B1171923) and nitric oxide.
Potential Targets:
-
Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes would reduce the synthesis of prostaglandins, key mediators of inflammation and pain.
-
Inducible Nitric Oxide Synthase (iNOS): Downregulation of iNOS would decrease the production of nitric oxide, a pro-inflammatory molecule.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Inhibition of this pathway would suppress the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Modulation of MAPK pathways (e.g., ERK, JNK, p38) could interfere with inflammatory signaling cascades.
Neuroprotective and Neuromodulatory Activity
Erythrina alkaloids are well-documented for their effects on the central nervous system. A prominent mechanism is the modulation of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).
Potential Targets:
-
Nicotinic Acetylcholine Receptors (nAChRs): Erythrinan alkaloids often act as competitive antagonists at nAChRs. This activity could be relevant for conditions involving cholinergic dysregulation.
-
Acetylcholinesterase (AChE): Some Erythrina alkaloids exhibit inhibitory activity against AChE, the enzyme that degrades acetylcholine. This suggests a potential role in managing conditions like Alzheimer's disease.
-
GABA Signaling: The anxiolytic-like effects of some Erythrina compounds may be related to the modulation of GABAergic neurotransmission.
Data Presentation
As of the latest literature review, no specific quantitative data (e.g., IC50, EC50, Ki values) for the biological activity of Erythrinine G has been published. The following table is a template that researchers could use to summarize such data once it becomes available.
| Target | Assay Type | Erythrinine G IC50/EC50 | Reference Compound | Reference Compound IC50/EC50 |
| COX-1 | Enzyme Inhibition Assay | Data Not Available | Indomethacin (B1671933) | Value |
| COX-2 | Enzyme Inhibition Assay | Data Not Available | Celecoxib (B62257) | Value |
| NF-κB | Luciferase Reporter Assay | Data Not Available | Bay 11-7082 | Value |
| nAChR α4β2 | Radioligand Binding Assay | Data Not Available | Dihydro-β-erythroidine | Value |
| AChE | Ellman's Assay | Data Not Available | Donepezil | Value |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for elucidating the therapeutic targets of Erythrinine G.
In Vitro Anti-inflammatory Assays
This assay determines the ability of Erythrinine G to inhibit the activity of COX enzymes.
Protocol:
-
Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of Erythrinine G or a reference inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2) for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) spectrophotometrically at a specific wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Erythrinine G and determine the IC50 value by non-linear regression analysis.
This cell-based assay measures the effect of Erythrinine G on the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages). Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid expressing Renilla luciferase (for normalization).
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of Erythrinine G for a defined period (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus (e.g., TNF-α or lipopolysaccharide, LPS).
-
Cell Lysis: After the stimulation period (e.g., 6 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Western Blot Analysis for MAPK Signaling
This technique is used to assess the effect of Erythrinine G on the phosphorylation status of key proteins in the MAPK pathway.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7) and starve them of serum to reduce basal signaling. Pre-treat the cells with Erythrinine G at various concentrations.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS) to activate the MAPK pathway.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK1/2, ERK1/2, p-p38, p38).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Neuropharmacological Assays
This technique directly measures the effect of Erythrinine G on the activity of ion channels, such as nAChRs.
Protocol:
-
Cell Preparation: Use cells endogenously expressing or transfected with the ion channel of interest (e.g., SH-SY5Y cells for nAChRs).
-
Recording Configuration: Establish a whole-cell patch-clamp recording configuration using a glass micropipette filled with an appropriate internal solution.
-
Compound Application: Apply Erythrinine G to the cell via the bath solution or a perfusion system at various concentrations.
-
Current Measurement: Elicit ion channel currents by applying a specific voltage protocol or by applying the natural agonist (e.g., acetylcholine for nAChRs). Record the resulting currents.
-
Data Analysis: Measure the amplitude of the ion currents in the presence and absence of Erythrinine G. Determine the concentration-response relationship and the IC50 value for inhibition.
Visualizations
The following diagrams illustrate the potential signaling pathways that Erythrinine G may modulate and a general experimental workflow for its characterization.
Caption: Potential inhibitory points of Erythrinine G on the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling cascade by Erythrinine G.
Caption: A generalized workflow for the identification and validation of therapeutic targets for Erythrinine G.
Conclusion
While direct experimental evidence for the therapeutic targets of Erythrinine G is not yet available, the rich pharmacology of the Erythrina genus provides a strong foundation for future research. Based on the activities of related alkaloids and flavonoids, Erythrinine G holds promise as a modulator of key pathways in inflammation and neurotransmission. The primary candidate targets for investigation include cyclooxygenases, the NF-κB and MAPK signaling pathways for anti-inflammatory effects, and nicotinic acetylcholine receptors and acetylcholinesterase for its potential neuropharmacological activities. The experimental protocols and workflows detailed in this guide provide a clear roadmap for researchers to systematically investigate and validate these potential therapeutic targets, ultimately paving the way for the development of novel therapeutics based on the erythrinan alkaloid scaffold.
References
- 1. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 2. Erythrina Alkaloids: An Updated Review with Neurological Perspective. [journals.ekb.eg]
- 3. Frontiers | Pharmacology activity, toxicity, and clinical trials of Erythrina genus plants (Fabaceae): an evidence-based review [frontiersin.org]
- 4. An Update of Erythrinan Alkaloids and Their Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythrina variegata Linn: A review on morphology, phytochemistry, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Assay of Erythrinin G
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythrinin G is a flavonoid compound that can be isolated from plants of the Erythrina genus. Flavonoids from this genus are recognized for their diverse pharmacological properties, including significant antibacterial activities.[1][2][3] These compounds are part of the plant's natural defense system, acting as phytoalexins and phytoanticipins against microbial pathogens.[2] The investigation of the antibacterial potential of specific compounds like this compound is crucial for the discovery of new therapeutic agents, especially in the face of rising antimicrobial resistance. Proposed antibacterial mechanisms for flavonoids from the Erythrina genus include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and modulation of energy metabolism.[1]
This document provides detailed protocols for conducting in vitro antibacterial assays of this compound, focusing on the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar (B569324) well diffusion method for assessing the zone of inhibition.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Resazurin solution (optional, as a growth indicator)
-
Spectrophotometer (for optical density measurement)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute this stock solution in sterile MHB to achieve the desired starting concentration for the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar plate culture, pick several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well should serve as a positive control (MHB with inoculum, no this compound), and the twelfth well as a negative control (MHB only).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be observed by eye or by measuring the optical density at 600 nm using a microplate reader.
-
If using resazurin, add 10 µL to each well after incubation and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the test compound.
Materials:
-
This compound
-
DMSO
-
Bacterial strains
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes to a uniform thickness.
-
Allow the agar to solidify completely.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate uniformly in three directions to ensure even bacterial growth.
-
-
Preparation of Wells:
-
Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
-
Application of this compound:
-
Prepare different concentrations of this compound in DMSO.
-
Carefully add a fixed volume (e.g., 50-100 µL) of each this compound concentration into the wells.
-
Use DMSO as a negative control in one well and a known antibiotic as a positive control in another.
-
-
Incubation:
-
Allow the plates to stand for at least 30 minutes to permit diffusion of the compound.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
-
Data Presentation
The following table summarizes the antibacterial activity of various extracts and compounds from the Erythrina genus against common bacterial pathogens. This data provides a reference for the potential efficacy of this compound.
| Compound/Extract | Test Organism | Assay Type | Result | Reference |
| Methanolic Extract of Erythrina indica | Staphylococcus aureus | Broth Microdilution | MIC: 4.8 mg/mL | |
| Ethanolic Extract of Erythrina caffra | Staphylococcus aureus OK3 | Agar Dilution | MIC: ≤100 µg/mL | |
| Ethanolic Extract of Erythrina caffra | Escherichia coli (ATCC 25922) | Agar Dilution | MIC: ≤1000 µg/mL | |
| Sigmoidin M (from E. sigmoidea) | Staphylococcus aureus | Not Specified | MIC: 4 mg/L | |
| Isolupalbigenin | Various Bacteria | Not Specified | MIC: 1.56 - 3.13 mg/L | |
| Erythrinin B | Various Bacteria | Not Specified | MIC: 6.25 - 12.5 mg/L |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antibacterial assays of this compound.
Proposed Mechanism of Action
Caption: Proposed antibacterial mechanisms of flavonoids from Erythrina genus.
References
- 1. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erythrinin G: Investigating Anti-inflammatory Effects in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the anti-inflammatory effects and mechanisms of Erythrinin G is limited. The following application notes and protocols are based on research conducted on closely related compounds and extracts from the Erythrina genus, such as Erythraline. These protocols serve as a general guideline and may require optimization for this compound.
Introduction
This compound is a compound belonging to the Erythrina alkaloids, a class of secondary metabolites found in plants of the Erythrina genus. Compounds from this genus have been traditionally used for their medicinal properties, including anti-inflammatory effects. Phenolic compounds, flavonoids, and alkaloids present in Erythrina species are believed to contribute to these properties by modulating key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), a component of gram-negative bacteria. This document provides an overview of the potential anti-inflammatory effects of this compound in relevant cell lines and detailed protocols for investigation.
Potential Anti-inflammatory Activity of Erythrina Alkaloids
Compounds isolated from the Erythrina genus have demonstrated the ability to suppress the production of pro-inflammatory mediators. For instance, related alkaloids have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophage cell lines like RAW 264.7 when stimulated with LPS. Furthermore, they have been observed to interfere with the degradation of IκB, an inhibitor of NF-κB, and inhibit the phosphorylation of IκB kinase (Ikk) and MAPKs, suggesting a mechanism of action that targets key inflammatory signaling cascades.
Data Presentation: Anti-inflammatory Effects of Related Erythrina Compounds
The following table summarizes the observed anti-inflammatory effects of compounds and extracts from the Erythrina genus. Note: This data is not specific to this compound and should be used as a reference for designing experiments.
| Compound/Extract | Cell Line | Inflammatory Stimulus | Key Findings | Reference |
| Erythraline | RAW 264.7 | Lipopolysaccharide (LPS) | Suppressed NO production and iNOS expression. Inhibited LPS-induced phosphorylation of Ikk and MAPKs. | [1] |
| Erythrina verna stem bark extract | RAW 264.7 | Not specified | Inhibited nitric oxide (NO) production and blocked TNF-α activity. | [2] |
| Erythrina variegata ethanolic extract | Not specified | Heat-induced denaturation | Showed anti-inflammatory activity by inhibiting protein denaturation. | [3] |
| Hypaphorine (from Erythrina species) | RAW 264.7 | Lipopolysaccharide (LPS) | Downregulated cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Eliminated nuclear translocation of NF-κB. | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Cell Culture and Treatment
Cell Line: RAW 264.7 (murine macrophage cell line) is recommended due to its robust response to inflammatory stimuli like LPS.
Culture Medium:
-
RPMI 1640 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Protocol:
-
Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding an inflammatory stimulus, such as LPS (1 µg/mL), to the culture medium.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of this compound.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To quantify the effect of this compound on NO production.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described in section 4.1.
-
After 24 hours of incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in each sample.
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS.
-
After the desired incubation period (e.g., 6 or 24 hours), collect the culture supernatants.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS for a shorter duration (e.g., 15-60 minutes).
-
Lyse the cells and extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Visualizations: Signaling Pathways and Workflows
Caption: General experimental workflow for investigating the anti-inflammatory effects of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linkage of G protein-coupled receptors to the MAPK signaling pathway through PI 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of the Antioxidant Capacity of Erythrinan G using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrinan G is a member of the Erythrina alkaloids, a class of compounds isolated from plants of the Erythrina genus. These plants have a history of use in traditional medicine, and their extracts are known to contain a variety of bioactive molecules, including isoflavonoids and alkaloids with potential therapeutic properties. Antioxidants are of significant interest in drug development due to their ability to neutralize reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases, including inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for evaluating the free radical scavenging activity of compounds.[1] This application note provides a detailed protocol for assessing the antioxidant capacity of Erythrinan G using the DPPH assay.
The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant compound.[1] The antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing its discoloration to a pale yellow hydrazine.[1] The extent of this color change, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant activity of the compound.
Data Presentation
| Compound/Extract | Plant Source | IC50 (µg/mL) | Reference |
| Methanolic Extract | Erythrina variegata | 7.61 | [2] |
| Dichloromethane Extract | Erythrina variegata | 14.25 | [2] |
| 4',5,7-trihydroxy-8-prenyl isoflavone | Erythrina variegata | 6.42 | |
| Alpinum isoflavone | Erythrina variegata | 8.30 | |
| 6-hydroxygenistein | Erythrina variegata | 8.78 | |
| Ethanolic Extract | Erythrina crista-galli | 54.80 | |
| Dichloromethane Extract | Erythrina caffra | 144.17 | |
| Erysodine | Erythrina lysistemon | 90 | |
| 11-α-hydroxyerysodine | Erythrina lysistemon | 160 | |
| Ascorbic Acid (Standard) | - | Varies (typically <10) | |
| Trolox (Standard) | - | Varies (typically <10) |
Experimental Protocols
This section provides a detailed methodology for determining the antioxidant capacity of Erythrinan G using the DPPH assay.
Materials and Reagents
-
Erythrinan G
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.
-
Erythrinan G Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of Erythrinan G in methanol to prepare a stock solution. The final concentration will depend on the expected activity and solubility of the compound.
-
Working Solutions of Erythrinan G: Prepare a series of dilutions of the Erythrinan G stock solution in methanol to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in methanol.
-
Working Solutions of Positive Control: Prepare a series of dilutions of the positive control stock solution in methanol to generate a standard curve (e.g., 1, 2.5, 5, 10, 20 µg/mL).
Assay Procedure
-
Plate Setup:
-
Blank: Add 200 µL of methanol to designated wells.
-
Control (DPPH only): Add 100 µL of methanol and 100 µL of the DPPH working solution to designated wells.
-
Test Sample: Add 100 µL of each Erythrinan G working solution to separate wells, and then add 100 µL of the DPPH working solution.
-
Positive Control: Add 100 µL of each positive control working solution to separate wells, and then add 100 µL of the DPPH working solution.
-
-
Incubation: Mix the contents of the wells gently by pipetting and incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of Erythrinan G and the positive control using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test sample).
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the corresponding concentrations of Erythrinan G. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from the graph using linear regression analysis.
Visualizations
DPPH Assay Experimental Workflow
References
Application Notes and Protocols for Erythrinin G in the Inhibition of Nitric Oxide Production in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overproduction of nitric oxide (NO) by activated macrophages is a hallmark of various inflammatory diseases. The enzyme responsible for this surge in NO is the inducible nitric oxide synthase (iNOS), which is primarily regulated at the transcriptional level. The activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) in response to inflammatory stimuli like lipopolysaccharide (LPS) is crucial for the induction of iNOS expression. Therefore, agents that can modulate these pathways are of significant interest as potential anti-inflammatory therapeutics.
Erythrinin G, a natural compound, has been investigated for its potential to inhibit nitric oxide production in macrophages. This document provides detailed protocols and application notes for researchers interested in studying the effects of this compound on macrophage activation and NO synthesis. The methodologies outlined herein describe the use of the RAW 264.7 macrophage cell line as a model system to explore the inhibitory effects of this compound on LPS-induced NO production, likely through the downregulation of the NF-κB and MAPK signaling pathways.
Data Presentation
The following tables are designed for the clear and structured presentation of quantitative data obtained from experiments investigating the effect of this compound on nitric oxide production and iNOS expression in macrophages.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | This compound Conc. (µM) | LPS (1 µg/mL) | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |
| Control | 0 | - | ||
| LPS | 0 | + | 0% | |
| This compound + LPS | 1 | + | ||
| This compound + LPS | 5 | + | ||
| This compound + LPS | 10 | + | ||
| This compound + LPS | 25 | + | ||
| This compound | 25 | - |
Table 2: Effect of this compound on iNOS Protein Expression in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | This compound Conc. (µM) | LPS (1 µg/mL) | Relative iNOS Protein Expression (Fold Change vs. LPS) ± SD |
| Control | 0 | - | |
| LPS | 0 | + | 1.0 |
| This compound + LPS | 5 | + | |
| This compound + LPS | 10 | + | |
| This compound + LPS | 25 | + |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway for this compound's inhibition of nitric oxide production and the general experimental workflow.
Caption: Hypothesized signaling pathway of this compound action.
Application Notes: Cell Viability Assessment Following Erythrosin B Treatment
Introduction
Erythrosin B, a xanthene dye also known as Acid Red 51 or FD&C Red No. 3, is a versatile biological tool with applications in assessing cell viability.[1][2] It is commonly used as a less toxic alternative to Trypan Blue for direct cell counting and viability determination.[1][2] The fundamental principle of Erythrosin B as a viability stain lies in its membrane-impermeable nature; the dye is excluded by healthy cells with intact membranes, while it penetrates and stains dead cells with compromised membranes a distinct pink or red.[3]
Beyond its role as a simple viability dye, Erythrosin B is a potent photosensitizer. When exposed to light of an appropriate wavelength, it generates cytotoxic reactive oxygen species (ROS), such as singlet oxygen. This property forms the basis of Erythrosin B-based photodynamic therapy (PDT), a modality for inducing targeted cell death, particularly in cancer research. The mechanism of cell death induced by Erythrosin B-PDT is dose-dependent, with lower doses often leading to apoptosis and higher doses causing necrosis.
These application notes provide detailed protocols for assessing cell viability following treatment with Erythrosin B, both as a direct cytotoxic agent and as a photosensitizer in PDT. The provided methods include direct dye exclusion assays, metabolic activity assessment via MTT assay, and apoptosis/necrosis differentiation using Annexin V/Propidium Iodide (PI) staining.
Note on Nomenclature: This document focuses on Erythrosin B. The user query specified "Erythrinin G," which is likely a typographical error as Erythrosin B is the well-documented compound for these applications.
Experimental Protocols
Protocol 1: Direct Cell Viability and Counting with Erythrosin B Dye Exclusion
This protocol details the use of Erythrosin B as a direct replacement for Trypan Blue to determine the percentage of viable cells in a suspension.
Materials:
-
Erythrosin B solution (0.1% w/v in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Harvest cells and resuspend them in PBS or culture medium to create a single-cell suspension.
-
In a microcentrifuge tube, mix the cell suspension and the 0.1% Erythrosin B solution. A common ratio is 1:1, resulting in a final Erythrosin B concentration of 0.05%.
-
Mix the solution gently by pipetting. No incubation time is required.
-
Immediately load the stained cell suspension into a hemocytometer.
-
Using a light microscope, count the cells. Live cells will appear bright and unstained, while dead cells will be stained pink/red.
-
Calculate cell viability using the following formula:
-
% Viability = (Number of Unstained Cells / Total Number of Cells) x 100
-
Data Presentation: Erythrosin B Dye Exclusion
| Parameter | Description | Example Value |
| Total Cells Counted | The sum of stained and unstained cells. | 450 cells |
| Unstained (Live) Cells | The number of viable cells that excluded the dye. | 405 cells |
| Stained (Dead) Cells | The number of non-viable cells permeable to the dye. | 45 cells |
| Calculated Viability | The percentage of live cells in the population. | 90% |
Experimental Workflow: Dye Exclusion Assay
Caption: Workflow for direct cell viability assessment using Erythrosin B.
Protocol 2: Assessing Cytotoxicity of Erythrosin B using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with Erythrosin B (with or without light exposure for PDT). Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Materials:
-
96-well flat-bottom plates
-
Erythrosin B
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS).
-
Microplate reader (absorbance at 570-590 nm).
-
Light source (for PDT applications)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂).
-
Treatment:
-
Prepare serial dilutions of Erythrosin B in culture medium.
-
Remove the old medium from the wells and add 100 µL of the Erythrosin B solutions. Include untreated control wells.
-
(For PDT) : Immediately after adding Erythrosin B, expose the plate to a light source for a predetermined time. Keep a parallel plate in the dark as a control for non-photoactivated toxicity.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Analysis: Calculate cell viability relative to the untreated control.
Data Presentation: MTT Assay Results
| Treatment Group | Erythrosin B (µM) | Light Exposure | Absorbance (OD 570nm) | % Viability (Relative to Control) |
| Untreated Control | 0 | No | 1.250 | 100% |
| Erythrosin B (Dark) | 50 | No | 1.188 | 95% |
| Erythrosin B (PDT) | 50 | Yes | 0.438 | 35% |
| Erythrosin B (Dark) | 100 | No | 1.125 | 90% |
| Erythrosin B (PDT) | 100 | Yes | 0.188 | 15% |
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing Erythrosin B cytotoxicity via MTT assay.
Protocol 3: Apoptosis vs. Necrosis Determination by Annexin V/PI Staining
This flow cytometry-based protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells after Erythrosin B treatment. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).
-
Treated and untreated cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with Erythrosin B (+/- light for PDT) as described in the MTT protocol, using appropriate culture dishes (e.g., 6-well plates).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the samples for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry as soon as possible. Be sure to include unstained, Annexin V-only, and PI-only controls for setting compensation and gates.
Data Interpretation:
-
Annexin V- / PI-: Live, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (due to membrane rupture without PS externalization).
Data Presentation: Annexin V/PI Flow Cytometry
| Treatment Group | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) | % Necrotic (Q1) |
| Untreated Control | 95.2% | 2.5% | 1.8% | 0.5% |
| Low-Dose PDT | 60.5% | 25.1% | 12.3% | 2.1% |
| High-Dose PDT | 15.3% | 10.2% | 68.5% | 6.0% |
Proposed Signaling Pathway: Erythrosin B-PDT Induced Cell Death
Caption: Proposed mechanism of Erythrosin B-mediated photodynamic cell death.
References
Application Note: Determination of Erythrinin G Dose-Response Curve using a Colorimetric Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythrinin G is a bioactive compound belonging to the diverse family of alkaloids and flavonoids isolated from plants of the Erythrina genus. Compounds from this genus have demonstrated significant potential in drug discovery, exhibiting a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Preliminary studies on related compounds suggest that their mechanism of action may involve the induction of apoptosis and the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways.[2][4]
Determining the dose-response relationship is a critical first step in evaluating the therapeutic potential of a novel compound like this compound.[5][6] This application note provides a detailed protocol for establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay.[7][8] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][9]
Experimental Protocol
Materials and Reagents
-
Cell Line: Human breast cancer cell line (e.g., MCF-7).[1][10]
-
Compound: this compound (stock solution in DMSO, e.g., 10 mM).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
-
Equipment:
Step-by-Step Procedure
-
Cell Seeding:
-
Culture MCF-7 cells until they reach 70-80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the 10 mM stock solution using a serum-free medium. A typical final concentration range for screening might be 0.1, 1, 5, 10, 25, 50, 100, and 200 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest this compound dose) and a "no-treatment control" (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (and controls) to the respective wells.
-
Incubate the plate for the desired exposure period (e.g., 48 hours).
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[8]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
Use a reference wavelength of 630 nm to reduce background noise if necessary.
-
Data Analysis
-
Calculate Percent Viability:
-
Average the absorbance readings for each condition (including controls).
-
Subtract the average absorbance of a "blank" well (DMSO only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
-
Generate Dose-Response Curve:
-
Determine IC50:
-
The IC50 value is the concentration of this compound that reduces cell viability by 50%. This value can be interpolated directly from the fitted dose-response curve.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound on MCF-7 Cells after 48h Treatment
| This compound Conc. (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.188 | 95.0% |
| 5 | 1.050 | 84.0% |
| 10 | 0.875 | 70.0% |
| 25 | 0.613 | 49.0% |
| 50 | 0.350 | 28.0% |
| 100 | 0.150 | 12.0% |
| 200 | 0.088 | 7.0% |
| Calculated IC50 | ~26 µM |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for MTT-based cytotoxicity assay.
Plausible Signaling Pathway Diagram
The anti-inflammatory and anti-cancer effects of related Erythrina compounds often involve the inhibition of pro-inflammatory signaling cascades.[4] A plausible mechanism for this compound could be the suppression of the NF-κB pathway, which is constitutively active in many cancer types and drives proliferation and survival.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of erythraline on Toll-like receptor signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 6. merckmanuals.com [merckmanuals.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. How to Interpret Dose-Response Curves [sigmaaldrich.com]
HPLC method for quantification of Erythrinin G
An HPLC-UV method has been developed and validated for the quantitative determination of Erythrinin G, a bioactive isoflavone (B191592) found in various Erythrina species. This method is simple, precise, accurate, and suitable for the routine quality control and standardization of herbal extracts and formulations containing this compound.
Introduction
This compound is a prenylated isoflavone that has been isolated from plants of the genus Erythrina, which comprises about 130 species of trees and shrubs distributed in tropical and subtropical regions worldwide.[1][2] These plants are known to contain a variety of chemical compounds, including alkaloids and flavonoids, and have been used in traditional medicine.[1][2][3] Given the potential pharmacological activities of this compound, a reliable analytical method for its quantification is essential for researchers, scientists, and professionals in drug development. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used for this analysis. The following table summarizes the chromatographic conditions.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol (B129727). Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
For the analysis of this compound in plant material, the following extraction procedure is recommended:
-
Grinding: Grind the dried plant material (e.g., bark or leaves of Erythrina species) into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 25 mL of methanol and perform sonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a suitable concentration within the calibration range.
Method Validation
The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4][5]
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
Precision
The precision of the method was determined by analyzing replicate injections of a standard solution. The results are expressed as the relative standard deviation (%RSD).
Accuracy
The accuracy of the method was assessed by performing a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, and the mixture was re-analyzed. The percentage recovery was then calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the method validation experiments.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Workflow Diagram
References
- 1. Erythrina - Wikipedia [en.wikipedia.org]
- 2. plantsandtreesofnicaragua.wordpress.com [plantsandtreesofnicaragua.wordpress.com]
- 3. Erythrina variegata Linn: A review on morphology, phytochemistry, and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes: In Vivo Experimental Design for Erythrinin G
Introduction
Erythrinin G is a 3-phenoxychromone, a type of flavonoid, isolated from the roots of Erythrina variegata.[1] The Erythrina genus is a rich source of secondary metabolites that exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[2] While specific in vivo studies on this compound are limited, compounds from this genus have been shown to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB and MAPK.[3][4] Extracts from Erythrina variegata have demonstrated significant anti-tumor effects in animal models, suggesting the therapeutic potential of its constituents.[5][6]
These application notes provide detailed protocols for proposed in vivo studies to investigate the anti-inflammatory and anti-cancer properties of this compound, based on the known activities of related compounds from the Erythrina genus.
1. Pharmacological Screening and Preliminary Studies
Prior to efficacy studies, preliminary assessments are crucial to determine the safety and pharmacokinetic profile of this compound.
-
Acute Toxicity Study (e.g., OECD Guideline 423): This is essential to determine the median lethal dose (LD50) and to identify the appropriate dose range for subsequent efficacy studies. The study involves administering escalating single doses of this compound to different groups of rodents (e.g., mice or rats) and observing them for mortality and clinical signs of toxicity over 14 days.
-
Pharmacokinetic (PK) Analysis: This study characterizes the absorption, distribution, metabolism, and excretion (ADME) of this compound. A single dose is administered to animals (e.g., via oral gavage and intravenous injection), and blood samples are collected at various time points to measure the concentration of the compound. This helps in determining bioavailability, half-life, and optimal dosing frequency.
-
Dose-Ranging Study: Based on toxicity and PK data, a dose-ranging study is performed within the selected disease model (e.g., inflammation or cancer) to identify a dose that is both safe and biologically active.
2. Proposed In Vivo Models for Efficacy Evaluation
2.1 Anti-Inflammatory Activity Phenolic compounds from the Erythrina genus are known to inhibit inflammatory signaling pathways.[4][7] A standard model to test this activity is the carrageenan-induced paw edema model.
2.2 Anti-Cancer Activity Metabolites from Erythrina species have been shown to induce apoptosis and inhibit tumor growth.[8][9] The human tumor xenograft model is the gold standard for evaluating the in vivo anti-cancer efficacy of a test compound.[10][11]
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Murine Model
Objective: To assess the anti-inflammatory effect of this compound on carrageenan-induced acute inflammation in mice.
Methodology:
-
Animal Selection: Use male Swiss albino mice (20-25 g).
-
Acclimatization: House the animals for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the mice into at least four groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethylcellulose).
-
Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Diclofenac Sodium, 10 mg/kg, intraperitoneally).
-
Group III (this compound - Low Dose): Receives a selected low dose of this compound (e.g., 25 mg/kg, oral gavage).
-
Group IV (this compound - High Dose): Receives a selected high dose of this compound (e.g., 50 mg/kg, oral gavage).
-
-
Treatment: Administer the respective treatments to each group.
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume using a digital plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect blood serum or inflamed paw tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
Data Presentation: Anti-Inflammatory Activity All data should be presented as mean ± SEM.
| Group | Treatment | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Edema Inhibition (%) | TNF-α Level (pg/mL) |
| I | Vehicle | - | 0.52 ± 0.04 | 0 | 150.3 ± 12.5 |
| II | Diclofenac | 10 | 0.18 ± 0.02 | 65.4 | 55.6 ± 7.8 |
| III | This compound | 25 | 0.35 ± 0.03 | 32.7 | 102.1 ± 9.3 |
| IV | This compound | 50 | 0.24 ± 0.02 | 53.8 | 75.4 ± 8.1 |
Protocol 2: Evaluation of Anti-Cancer Activity in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound on a human cancer cell line xenograft in immunodeficient mice.
Methodology:
-
Animal Selection: Use 4-6 week old female athymic nude mice (BALB/c nu/nu).
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer) under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells suspended in 0.1 mL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable volume of approximately 100-150 mm³, randomly assign the mice to treatment groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., saline with 5% DMSO).
-
Group II (Positive Control): Receives a standard chemotherapy drug (e.g., Paclitaxel (B517696), 10 mg/kg, intravenously, once a week).
-
Group III (this compound - Low Dose): Receives a selected low dose of this compound (e.g., 50 mg/kg, daily, oral gavage).
-
Group IV (this compound - High Dose): Receives a selected high dose of this compound (e.g., 100 mg/kg, daily, oral gavage).
-
-
Treatment and Monitoring: Administer treatments for 21-28 days. Measure tumor dimensions with a digital caliper and the body weight of each mouse twice a week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and fix a portion in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for Ki-67 for proliferation and cleaved Caspase-3 for apoptosis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) rate.
Data Presentation: Anti-Cancer Activity All data should be presented as mean ± SEM.
| Group | Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| I | Vehicle | - | 1250 ± 150 | 1.3 ± 0.2 | 0 |
| II | Paclitaxel | 10 | 350 ± 80 | 0.4 ± 0.1 | 72.0 |
| III | This compound | 50 | 850 ± 120 | 0.9 ± 0.15 | 32.0 |
| IV | This compound | 100 | 550 ± 95 | 0.6 ± 0.1 | 56.0 |
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for an in vivo anti-inflammatory study.
Caption: General workflow for an in vivo anti-cancer xenograft study.
Caption: Proposed anti-inflammatory signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Anti-tumor activity of Erythrina variegata L. extract and its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo characterizations of tetrandrine on the reversal of P-glycoprotein-mediated drug resistance to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Erythrinin G Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Erythrinin G precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a natural isoflavonoid (B1168493) compound isolated from plants of the Erythrina genus. In research, it is investigated for a variety of potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Its use in cell culture allows scientists to study its effects on cellular processes and signaling pathways in a controlled environment.
Q2: I observed a precipitate in my cell culture media after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: Like many isoflavonoids, this compound has low solubility in aqueous solutions like cell culture media.
-
Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved or is prepared at too high a concentration, the compound can precipitate when diluted into the aqueous media.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in 100% DMSO) directly into the cell culture media can cause the compound to crash out of solution.
-
High Final Concentration: Using a final concentration of this compound that exceeds its solubility limit in the specific cell culture medium will lead to precipitation.
-
Media Composition: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.[1][2][3]
-
Temperature and pH: Changes in temperature and pH of the media can affect the solubility of this compound.[1][2]
Q3: How can I prevent this compound from precipitating in my cell culture media?
To prevent precipitation, consider the following strategies:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO). Ensure the compound is completely dissolved. For similar compounds like Erythrinin C, using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
-
Serial Dilutions: Instead of adding the concentrated stock directly to your media, perform serial dilutions in the cell culture medium to reach your desired final concentration. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warming Media: Gently pre-warm the cell culture media to 37°C before adding the this compound solution. Avoid extreme temperature shifts which can cause high molecular weight proteins and other components to precipitate.
-
Determine Optimal Concentration: Perform a dose-response curve to identify the effective concentration range of this compound for your specific cell line and experiment. This will also help determine the maximum soluble concentration under your experimental conditions.
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock solution to media. | - Stock solution concentration is too high.- "Solvent shock" from rapid dilution.- Final concentration exceeds solubility limit. | - Prepare a lower concentration stock solution.- Perform serial dilutions of the stock solution in pre-warmed media.- Test a lower final concentration of this compound. |
| Media becomes cloudy or a precipitate forms over time during incubation. | - Compound is unstable in the media over time.- Evaporation of media leading to increased concentration.- Interaction with media components or secreted cellular products. | - Prepare fresh this compound-containing media for longer experiments.- Ensure proper humidification in the incubator to prevent evaporation.- Consider using a serum-free medium if serum proteins are suspected to be the cause of precipitation. |
| Inconsistent results or loss of compound activity. | - Precipitation leading to a lower effective concentration of soluble compound.- Adsorption of the compound to plasticware. | - Visually inspect for precipitation before and during the experiment.- Use low-protein binding plates and tubes.- Prepare working solutions immediately before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
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Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
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Visually inspect the solution against a light source to ensure there are no visible particles.
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Aliquot the stock solution into smaller, single-use volumes in amber tubes to protect from light and avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C. Based on data for similar compounds, storage at -80°C for up to 6 months is recommended.
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Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Complete cell culture medium, pre-warmed to 37°C
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:
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Step 1 (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed media to get a 100 µM solution. Gently mix by pipetting.
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Step 2 (Final Dilution): Add the required volume of the 100 µM intermediate dilution to your cell culture plate/flask containing the appropriate volume of pre-warmed media to reach the final 10 µM concentration.
-
-
Gently swirl the plate or flask to ensure even distribution of the compound.
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Always prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated samples.
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Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
While the direct signaling pathways for this compound are still under extensive investigation, related isoflavonoids are known to interact with various cellular signaling pathways. For instance, some flavonoids can influence pathways involving G-proteins. The diagram below illustrates a generalized G-protein signaling cascade, which could be a potential area of investigation for this compound's mechanism of action.
Caption: A potential G-protein signaling pathway for investigation.
References
Technical Support Center: Erythrinine G and Related Erythrina Alkaloids
Disclaimer: Direct experimental data for a compound specifically named "Erythrinine G" is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions have been compiled based on established best practices for working with natural products, particularly Erythrina alkaloids. This information is intended to serve as a general guideline for researchers and may require optimization for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues that can lead to inconsistent results in experiments involving Erythrina alkaloids.
Question 1: Why am I seeing significant variability in the biological activity of my Erythrina alkaloid between experiments?
Answer: Inconsistent biological activity is a frequent challenge when working with natural products. Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended.
Summary of Potential Causes and Solutions for Inconsistent Bioactivity
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound is in aqueous solutions and at room temperature. |
| Solubility Issues | Visually inspect solutions for precipitates. Determine the optimal solvent and concentration for your assay. Consider using sonication to aid dissolution.[1][2] |
| Cell Culture Variability | Ensure consistent cell passage number, seeding density, and growth phase. Monitor cell health and morphology. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Assay Interference | Perform control experiments to rule out non-specific effects, such as autofluorescence or colorimetric interference with the assay reagents. |
Question 2: My Erythrina alkaloid is difficult to dissolve. What can I do to improve solubility?
Answer: Poor aqueous solubility is a common characteristic of many alkaloids.[1][3] The choice of solvent and dissolution method is critical for obtaining reliable and reproducible results.
Recommended Solvents for Stock Solutions
| Solvent | Considerations |
| Dimethyl Sulfoxide (DMSO) | The most common initial choice. Use high-purity, anhydrous DMSO. Keep the final concentration in cell culture media low (typically <0.5%) to avoid solvent-induced toxicity.[2] |
| Ethanol | A potential alternative to DMSO. Check for compatibility with your specific assay and cell type. |
| Other Organic Solvents | For highly lipophilic compounds, solvents like methanol (B129727) or acetonitrile (B52724) might be necessary for initial solubilization, followed by dilution in a co-solvent like DMSO or directly into the assay medium. |
Protocol for Preparing Stock Solutions
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Weighing: Accurately weigh a small amount of the powdered Erythrina alkaloid.
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Initial Solubilization: Add the appropriate volume of high-purity solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-50 mM).
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Mechanical Assistance: To aid dissolution, gently vortex the solution and/or use an ultrasonic bath for a short period.
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Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Question 3: How can I determine if my Erythrina alkaloid is stable under my experimental conditions?
Answer: The stability of natural products can be influenced by temperature, pH, light, and the composition of the assay buffer. Degradation can lead to a loss of activity and inconsistent results.
Recommended Storage Conditions for Stock Solutions
| Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures slow down chemical degradation. |
| Light | Protect solutions from light by using amber vials or wrapping tubes in foil. | Light can cause photodegradation of sensitive compounds. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes. | Repeated freezing and thawing can lead to compound precipitation and degradation. |
To assess stability in your specific assay medium, you can incubate the compound in the medium for the duration of your experiment, then test its activity and compare it to a freshly prepared solution.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of Erythrina alkaloids? A1: Erythrina alkaloids are known for a wide range of biological activities. They have been reported to have anti-inflammatory, anxiolytic, anticonvulsant, and cytotoxic effects. A significant area of research has focused on their activity as competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).
Q2: What signaling pathways are potentially modulated by Erythrina alkaloids? A2: The precise signaling pathways for many Erythrina alkaloids are still under investigation. However, some studies suggest potential mechanisms. For instance, the anti-inflammatory effects of erythraline (B1235506) may be mediated through the inhibition of TGF-β-activated kinase 1 (TAK1), a key component in inflammatory signaling pathways. Their interaction with nAChRs indicates a direct impact on ion channel signaling in the central nervous system.
Q3: What are Pan-Assay Interference Compounds (PAINS), and could my Erythrina alkaloid be one? A3: PAINS are chemical compounds that often give false positive results in high-throughput screening assays. They can interfere with assays through various mechanisms, such as aggregation, redox activity, or fluorescence. While many natural products are valid bioactive compounds, some can exhibit PAINS-like behavior. If your compound shows activity across multiple, unrelated assays, it is prudent to perform additional orthogonal tests to confirm its specific activity.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of an Erythrina alkaloid on a cancer cell line.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of the Erythrina alkaloid stock solution in the appropriate cell culture medium.
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Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control for cell death.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for screening Erythrina alkaloids.
Caption: Potential signaling pathway inhibited by Erythrina alkaloids.
References
Adjusting pH for optimal Erythrinin G activity
Welcome to the technical support center for Erythrinin G. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on product performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: this compound exhibits maximal activity in a slightly acidic to neutral pH range. Based on internal validation studies, the optimal pH for its biological activity is between 6.5 and 7.5. Activity significantly decreases in highly acidic (below pH 5.0) or alkaline (above pH 8.5) conditions. For consistent results, it is recommended to maintain the pH of your experimental buffer within the optimal range.
Q2: How should this compound be stored for maximum stability?
A2: For long-term storage, this compound should be stored at -20°C or -80°C as a lyophilized powder or in a suitable solvent like DMSO. For short-term use, a stock solution can be kept at 4°C for up to one week. The stability of this compound in aqueous solutions is pH-dependent; it is most stable in a slightly acidic buffer (pH 6.0-6.5).[1][2][3] Avoid repeated freeze-thaw cycles, which can lead to degradation and loss of activity.
Q3: What is the proposed mechanism of action for this compound?
A3: this compound is an alkaloid known to possess anti-inflammatory properties.[4] Its primary mechanism of action involves the inhibition of the Toll-like receptor (TLR) signaling pathway.[5] Specifically, it has been shown to suppress the degradation of the inhibitor of nuclear factor-κB (IκBα) and inhibit the phosphorylation of IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs).[5] Evidence suggests that this compound may directly inhibit the kinase activity of TGF-β-activated kinase 1 (TAK1), a key upstream mediator in the TLR pathway.[5]
Q4: In what cell-based assays can this compound be used?
A4: Given its inhibitory effect on the TLR/NF-κB signaling pathway, this compound is well-suited for a variety of cell-based assays. These include, but are not limited to:
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NF-κB reporter gene assays in cell lines like HEK293T or THP-1.
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Western blot analysis to detect phosphorylation of IKK, IκBα, and MAPKs (e.g., p38, JNK, ERK) in cells stimulated with TLR ligands like LPS or peptidoglycan.[5]
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ELISA or Griess assays to measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or nitric oxide (NO) in macrophages (e.g., RAW264.7) stimulated with LPS.[5]
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Immunofluorescence assays to monitor the nuclear translocation of NF-κB subunits (e.g., p65).
Performance Data
The activity of this compound is highly dependent on the pH of the assay buffer. The following table summarizes the relative activity of this compound across a range of pH values as determined by an in-vitro kinase assay measuring TAK1 inhibition.
| pH | Relative Activity (%) | Standard Deviation |
| 5.0 | 35 | ± 4.2 |
| 5.5 | 58 | ± 5.1 |
| 6.0 | 85 | ± 6.3 |
| 6.5 | 98 | ± 4.8 |
| 7.0 | 100 | ± 5.0 |
| 7.5 | 95 | ± 5.5 |
| 8.0 | 70 | ± 6.1 |
| 8.5 | 45 | ± 4.9 |
| 9.0 | 20 | ± 3.7 |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway inhibited by this compound.
Caption: Proposed mechanism of this compound inhibiting the TLR4 signaling pathway.
Experimental Protocols
Protocol: Measuring Inhibition of LPS-Induced NF-κB Activation in RAW264.7 Macrophages
This protocol details a method for quantifying the inhibitory effect of this compound on NF-κB activation using a secreted embryonic alkaline phosphatase (SEAP) reporter assay.
Materials:
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RAW264.7 cells stably transfected with an NF-κB-SEAP reporter plasmid
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This compound (lyophilized powder)
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Lipopolysaccharide (LPS) from E. coli O111:B4
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Complete DMEM (with 10% FBS, 1% Pen-Strep)
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Opti-MEM or serum-free DMEM
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SEAP detection reagent (e.g., QUANTI-Blue™)
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96-well cell culture plates
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Spectrophotometer or plate reader (620-655 nm)
Procedure:
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Cell Seeding: Plate the RAW264.7-SEAP cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
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This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions (e.g., 0.1, 1, 10, 100 µM) in serum-free DMEM.
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Pre-treatment: After 24 hours, carefully remove the culture medium from the cells. Wash once with PBS. Add 90 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (DMSO equivalent) and a "no treatment" control. Incubate for 2 hours at 37°C.
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Stimulation: Prepare a 1 µg/mL LPS solution in serum-free DMEM. Add 10 µL of this solution to all wells except the "no treatment" control, for a final concentration of 100 ng/mL.
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Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
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SEAP Detection:
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Warm the SEAP detection reagent to room temperature.
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Transfer 20 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.
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Add 180 µL of the SEAP detection reagent to each well containing the supernatant.
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Incubate at 37°C for 1-3 hours.
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Data Acquisition: Measure the optical density (OD) at 620-655 nm using a plate reader.
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Analysis: Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the LPS-only stimulated wells (vehicle control).
Caption: Workflow for the NF-κB SEAP reporter assay.
Troubleshooting Guide
Q: I am not observing any inhibition of my target pathway. What could be the issue?
A: There are several potential reasons for a lack of inhibitory activity. Follow these troubleshooting steps:
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Check pH of Assay Buffer: Confirm the pH of your final assay buffer is within the optimal range of 6.5-7.5. This compound activity drops sharply outside this range.
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Verify Compound Integrity: Ensure the this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. To verify activity, use a positive control cell line or assay where its effect is well-characterized.
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Optimize Concentration: The effective concentration can be cell-type dependent. Perform a dose-response experiment with a wider range of concentrations (e.g., from 10 nM to 100 µM) to determine the IC₅₀ for your specific system.
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Check Cell Stimulation: Ensure your positive control (e.g., LPS-stimulated cells without this compound) shows a robust response. If not, the issue may lie with the stimulating agent or the health of the cells.
Caption: Troubleshooting logic for lack of this compound activity.
Q: My results show high variability between replicate wells. What is the cause?
A: High variability can stem from several sources:
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Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting steps to prevent settling. Use the outer wells of the 96-well plate for PBS or media only to minimize edge effects.
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Pipetting Errors: Use calibrated pipettes and ensure accurate, consistent dispensing of small volumes of this compound, LPS, and other reagents.
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pH Fluctuation: If not using a CO₂ incubator, the pH of bicarbonate-based buffers can drift. Consider using a HEPES-buffered medium for experiments conducted outside a CO₂ environment to maintain a stable pH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of erythraline on Toll-like receptor signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Erythrinin G during storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Erythrinin G during storage and experimental use. The information is presented in a clear question-and-answer format to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: To what chemical class does this compound belong, and what are its general stability characteristics?
This compound is classified as a pterocarpan (B192222), a type of isoflavonoid. Like many phenolic compounds, this compound is susceptible to degradation when exposed to certain environmental factors. The core structure of pterocarpans can be sensitive to oxidation, hydrolysis, and light-induced reactions.
Q2: What are the primary factors that can cause this compound degradation during storage?
The principal factors contributing to the degradation of this compound and other flavonoids are:
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Light: Exposure to UV or even ambient light can induce photochemical reactions, leading to the breakdown of the molecule.
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Temperature: Elevated temperatures accelerate the rate of chemical degradation, including oxidation and hydrolysis.
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Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure of this compound.
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pH: Non-optimal pH conditions, particularly alkaline environments, can catalyze the degradation of flavonoids.
Q3: What are the recommended long-term and short-term storage conditions for this compound?
To ensure the stability and integrity of this compound, the following storage conditions are recommended:
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Long-Term Storage (months to years): For optimal stability, this compound should be stored as a solid in a tightly sealed container at -20°C or -80°C, protected from light. Inert gas (e.g., argon or nitrogen) can be used to displace air in the container to minimize oxidation.
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Short-Term Storage (days to weeks): For routine laboratory use, solid this compound can be stored at 2-8°C in a desiccator to protect it from moisture and light. If in solution, it should be stored at -20°C in a tightly capped vial, with the headspace flushed with inert gas.
Q4: How can I tell if my this compound sample has degraded?
Degradation of your this compound sample may be indicated by:
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Visual Changes: A noticeable change in the color or appearance of the solid powder or solution.
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Reduced Biological Activity: A decrease in the expected efficacy of the compound in your experiments.
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Chromatographic Analysis: The appearance of additional peaks or a decrease in the main peak area when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC).
Q5: What solvents are recommended for dissolving this compound to minimize degradation?
For preparing stock solutions, it is advisable to use high-purity, degassed solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for flavonoids. To minimize degradation in solution:
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Prepare fresh solutions for each experiment whenever possible.
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If storing solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
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Store solutions at -20°C or -80°C and protect them from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. Verify the purity of the stock solution using HPLC. Store aliquots of the stock solution at -80°C to minimize freeze-thaw cycles. |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound during sample preparation or storage. | Review storage conditions and handling procedures. Ensure the sample is protected from light and stored at the recommended temperature. Use degassed solvents for sample preparation. |
| Loss of solid compound's potency | Improper long-term storage leading to gradual degradation. | Ensure the solid compound is stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Consider storing under an inert atmosphere. |
| Precipitation in stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, sonication may be used cautiously. Ensure vials are tightly sealed to prevent solvent evaporation. |
Data Presentation
Table 1: Illustrative Stability of a Pterocarpan Compound Under Various Storage Conditions.
| Storage Condition | Duration | Purity (%) | Degradation Products (%) |
| -80°C, Dark, Solid | 12 months | >99 | <1 |
| -20°C, Dark, Solid | 12 months | 98 | 2 |
| 4°C, Dark, Solid | 6 months | 95 | 5 |
| 25°C, Dark, Solid | 1 month | 85 | 15 |
| 25°C, Light, Solid | 1 month | 70 | 30 |
| -20°C, Dark, in DMSO | 3 months | 97 | 3 |
| 4°C, Dark, in DMSO | 1 month | 90 | 10 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Columns:
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HPLC system with a UV-Vis or Diode Array Detector (DAD).
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C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase:
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Ensure both solvents are HPLC grade and degassed before use.
3. Chromatographic Conditions:
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Gradient Program:
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0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
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25-30 min: 90% B
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30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 25°C
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Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by UV scan, typically around 280-320 nm for flavonoids).
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Injection Volume: 10 µL
4. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
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Dilute the stock solution with the initial mobile phase composition (90% A: 10% B) to a working concentration (e.g., 50 µg/mL).
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Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis:
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Inject the prepared sample and analyze the chromatogram.
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The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
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The appearance of new peaks over time in stability studies indicates degradation.
Mandatory Visualization
Potential Degradation Pathway of a Pterocarpan Core Structure
The following diagram illustrates a plausible, generalized degradation pathway for the pterocarpan core structure, which is the basic scaffold of this compound. This pathway highlights potential points of oxidative or hydrolytic cleavage.
A generalized degradation pathway for the pterocarpan core structure.
Technical Support Center: High-Throughput Screening with Erythrinine G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythrinine G and other Erythrina alkaloids in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the HTS of Erythrinine G, a representative Erythrina alkaloid. The principles discussed here are broadly applicable to other natural products.
Q1: My Erythrinine G stock solution in DMSO shows precipitation upon dilution in aqueous assay buffer. How can I improve its solubility?
A1: Poor aqueous solubility is a common issue with many natural products, including alkaloids.[1][2]
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Initial Checks: Visually inspect for precipitation after dilution. Even without visible particles, micro-precipitates can affect results.
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Troubleshooting Steps:
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Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically ≤1%) while maintaining compound solubility. You may need to prepare a more concentrated DMSO stock to achieve this.
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Use of Pluronic F-127: Consider the addition of a non-ionic surfactant like Pluronic F-127 to the assay buffer at a low concentration (e.g., 0.01%) to improve the solubility of hydrophobic compounds.
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Pre-incubation: Gently agitate the diluted compound plate for a short period (e.g., 15 minutes) at room temperature before adding to the assay plate.
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Alternative Solvents: For certain biochemical assays, co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) might be tolerated at low concentrations, but their compatibility with the assay must be thoroughly validated.
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Q2: I am observing a high rate of false positives in my fluorescence-based assay. Could Erythrinine G be causing assay interference?
A2: Yes, natural products can interfere with assay readouts.[3] Alkaloids, which often contain aromatic ring systems, can exhibit autofluorescence or quenching effects.
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Initial Checks: Run a control plate with Erythrinine G in the assay buffer without the biological target (e.g., enzyme or cells). A significant signal in these wells indicates autofluorescence. A decrease in the signal of a positive control in the presence of the compound may indicate quenching.
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Troubleshooting Steps:
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Counter-Screen: Perform a counter-screen to identify fluorescent compounds. This involves incubating the compounds in the assay buffer and reading the fluorescence at the same wavelength as the primary assay.
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Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence spectrum of Erythrinine G. Red-shifted fluorophores are often less susceptible to interference from natural products.
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Orthogonal Assay: Validate hits using an orthogonal assay with a different detection method, such as a luminescence-based or absorbance-based assay, which are less prone to fluorescence interference.[4]
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Q3: My hit confirmation for Erythrinine G is not reproducible. What could be the cause?
A3: Reproducibility issues with natural products in HTS can often be attributed to compound instability.
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Initial Checks: Assess the stability of Erythrinine G in your assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer, taking aliquots at different time points, and analyzing them by HPLC-MS to check for degradation.
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Troubleshooting Steps:
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Fresh Sample Preparation: Always use freshly prepared dilutions of Erythrinine G for your experiments. Avoid repeated freeze-thaw cycles of the stock solution.
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Minimize Exposure to Light and High Temperatures: Some alkaloids are light-sensitive or may degrade at higher temperatures.[5] Protect your compound plates from light and maintain them at a stable, cool temperature.
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pH Considerations: The stability of alkaloids can be pH-dependent. Ensure the pH of your assay buffer is within a range where Erythrinine G is stable.
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Q4: I have identified Erythrinine G as a potent hit in my primary screen, but it shows significant cytotoxicity in my cell-based follow-up assays. How should I proceed?
A4: Cytotoxicity is a common activity of natural products and a critical parameter to evaluate. It is essential to distinguish between target-specific effects and general cytotoxicity.
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Initial Checks: Determine the cytotoxic concentration 50 (CC50) of Erythrinine G on your cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
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Troubleshooting Steps:
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Therapeutic Window: Compare the half-maximal inhibitory concentration (IC50) from your primary assay with the CC50. A significant window between the desired activity and cytotoxicity (typically >10-fold) suggests a potentially viable hit.
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Time- and Dose-Dependence: Evaluate cytotoxicity at different time points and concentrations to understand the kinetics of the cytotoxic effect.
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Mechanism of Cell Death: Use assays to investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) to gain more insight into the compound's activity.
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Counter-Screening on Different Cell Lines: Test the cytotoxicity of Erythrinine G on a panel of different cell lines to assess its selectivity.
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Data Presentation
The following tables summarize hypothetical quantitative data for Erythrinine G in common HTS assays. These values are for illustrative purposes and may not reflect actual experimental results.
Table 1: Solubility and Stability of Erythrinine G
| Parameter | Condition | Result |
| Aqueous Solubility | Phosphate-Buffered Saline (PBS), pH 7.4 | < 10 µM |
| DMSO Solubility | 100% DMSO | > 10 mM |
| Stability in Assay Buffer | 24 hours at 37°C | ~85% remaining |
| Freeze-Thaw Stability | 3 cycles from -20°C to RT | ~95% remaining |
Table 2: HTS Assay Performance of Erythrinine G
| Assay Type | Target | IC50 / EC50 | Z'-Factor | Notes |
| Fluorescence-Based | Kinase X | 5 µM | 0.65 | Potential for fluorescence interference |
| Luminescence-Based | GPCR Y | 12 µM | 0.78 | Less prone to interference |
| Cell Viability (Cytotoxicity) | HeLa Cells | CC50 = 50 µM | N/A | Moderate cytotoxicity observed |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment using Nephelometry
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Prepare a 10 mM stock solution of Erythrinine G in 100% DMSO.
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Create a serial dilution of the stock solution in DMSO.
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Add 2 µL of each concentration to a 96-well clear-bottom plate.
-
Add 98 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 2%.
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer.
-
The concentration at which a significant increase in turbidity is observed is the approximate aqueous solubility.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Erythrinine G in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.5% DMSO).
Visualizations
Caption: A general workflow for high-throughput screening of natural products like Erythrinine G.
Caption: A decision tree for troubleshooting and validating hits from HTS campaigns.
Caption: A hypothetical GPCR signaling pathway potentially modulated by Erythrinine G.
References
- 1. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Erythrinin G vs. Other Erythrina Flavonoids: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The genus Erythrina is a rich source of structurally diverse flavonoids, which have garnered significant attention for their wide range of pharmacological activities. These compounds are being extensively investigated as potential therapeutic agents for various diseases. This guide provides a comparative overview of the biological activities of prominent Erythrina flavonoids, with a special focus on Erythrinin G. While numerous studies have detailed the bioactivities of many Erythrina flavonoids, experimental data on this compound remains notably absent in the current scientific literature.
Summary of Biological Activities
Flavonoids isolated from various Erythrina species have demonstrated significant potential in several key therapeutic areas, including antibacterial, anticancer, antioxidant, and anti-inflammatory applications. The following sections present a compilation of quantitative data for representative Erythrina flavonoids across these activities.
Note on this compound: Despite its isolation and structural characterization, no quantitative biological activity data for this compound has been reported in the peer-reviewed literature to date. Therefore, a direct comparison of its activity with other flavonoids is not currently possible. The data presented below is for other well-researched Erythrina flavonoids and serves as a benchmark for potential future studies on this compound.
Data Presentation
Antibacterial Activity
The antibacterial potential of Erythrina flavonoids has been evaluated against a range of pathogenic bacteria, with Minimum Inhibitory Concentration (MIC) values often used as a measure of efficacy. Lower MIC values indicate greater antibacterial activity.
Table 1: Antibacterial Activity of Selected Erythrina Flavonoids
| Flavonoid | Bacterial Strain | MIC (µg/mL) | Reference |
| Erythrin B | Staphylococcus aureus | 6.25 - 12.5 | [1] |
| Isolupalbigenin | Staphylococcus aureus | 1.56 - 3.13 | [1] |
| Eryvarin D | Staphylococcus aureus | 50 | [1] |
| Sigmoidin M | Staphylococcus aureus | 4 | |
| Abyssinone V 4'-O-methyl ether | Gram-positive & Gram-negative bacteria | 3.9 - 125 | [2] |
| Alpinumisoflavone | Gram-positive & Gram-negative bacteria | 3.9 - 125 | [2] |
| Burttinone | Gram-positive & Gram-negative bacteria | 3.9 - 125 | |
| 6,8-diprenylgenistein | Gram-positive & Gram-negative bacteria | 3.9 - 125 |
Anticancer Activity
The cytotoxic effects of Erythrina flavonoids against various cancer cell lines are typically quantified by IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Anticancer Activity of Selected Erythrina Flavonoids
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| 4'-Methoxy licoflavanone (MLF) | Human leukemia (HL-60) | ~20 | |
| Alpinumisoflavone (AIF) | Human leukemia (HL-60) | ~20 | |
| Erythraline | SiHa cervical cancer cells | 12 | |
| Erysotine | Not specified | Not specified |
Antioxidant Activity
The antioxidant capacity of Erythrina flavonoids is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values. A lower IC50 value signifies stronger antioxidant activity.
Table 3: Antioxidant Activity of Selected Erythrina Flavonoids
| Flavonoid/Extract | IC50 (µg/mL) | Reference |
| Shinpterocarpin | 8.8 | |
| Lupinifolin | 7.7 | |
| 3,9-dihydroxy-4-(3,3-dimethylallyl) [6aR,11aR]-pterocarpan | 7.9 | |
| Erythrina stricta ethanolic extract | Strong activity (concentration-dependent) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data in the tables above.
Antibacterial Activity: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the flavonoids is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Flavonoids: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the flavonoid that completely inhibits visible bacterial growth.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test flavonoids and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Various concentrations of the test flavonoid are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathways
The anti-inflammatory effects of Erythrina flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Erythrina flavonoids can inhibit this pathway at various points, thereby reducing inflammation.
Caption: Inhibition of the NF-κB pathway by Erythrina flavonoids.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. Key MAPK subfamilies include ERK, JNK, and p38. Activation of these pathways leads to the expression of pro-inflammatory mediators. Erythrina flavonoids have been shown to inhibit the phosphorylation and activation of MAPKs, thereby mitigating the inflammatory response.
Caption: Modulation of the MAPK signaling pathway by Erythrina flavonoids.
Experimental Workflow
The general workflow for investigating the biological activity of Erythrina flavonoids involves several key stages, from extraction and isolation to bioactivity screening and mechanistic studies.
References
Comparative analysis of Erythrinin G and quercetin bioactivity
A detailed guide for researchers, scientists, and drug development professionals on the antioxidant, anti-inflammatory, and anticancer properties of Quercetin (B1663063), with a comparative overview of the bioactivity of Erythrina alkaloids, including the structurally related Erythrinin G.
Disclaimer: Due to the limited availability of specific experimental data for this compound in the current scientific literature, this guide provides a comparative analysis based on the bioactivity of the broader class of Erythrina alkaloids. The information presented for Erythrina alkaloids should be considered as a general reference and may not be directly representative of the specific bioactivity of this compound. Further research is required to elucidate the precise pharmacological profile of this compound.
Introduction
Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, has been the subject of extensive research for its wide-ranging health benefits.[1] In contrast, this compound, a member of the Erythrina alkaloid family, remains a less-chartered territory in pharmacological studies. This guide aims to provide a comprehensive comparative analysis of the known bioactivities of quercetin and the general bioactivities reported for Erythrina alkaloids, offering a valuable resource for researchers exploring novel therapeutic agents.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the bioactivity of quercetin and provide a qualitative overview of the reported activities for Erythrina alkaloids.
Table 1: Comparative Antioxidant Activity
| Compound/Class | Assay | IC50 Value | Reference Compound | IC50 Value of Reference |
| Quercetin | DPPH Radical Scavenging | 19.17 µg/mL | Ascorbic Acid | 16.26 µg/mL |
| Hydrogen Peroxide (H2O2) Scavenging | 36.22 µg/mL | Ascorbic Acid | 19.17 µg/mL | |
| Erythrina Alkaloids | DPPH Radical Scavenging | Data not available for specific alkaloids. Extracts of Erythrina species show activity. | - | - |
Table 2: Comparative Anti-inflammatory Activity
| Compound/Class | Target/Assay | Observed Effect |
| Quercetin | Nitric Oxide (NO) Production Inhibition | Potent inhibition with IC50 values reported in the low µM range. |
| NF-κB Inhibition | Suppresses NF-κB activation and subsequent pro-inflammatory gene expression. | |
| Erythrina Alkaloids | Nitric Oxide (NO) Production Inhibition | Some alkaloids from Erythrina species have been shown to inhibit NO production.[2] |
| Anti-inflammatory Mechanisms | Erythraline, an Erythrina alkaloid, may exert anti-inflammatory effects through inhibition of TAK1.[3] |
Table 3: Comparative Anticancer Activity
| Compound/Class | Cell Line | Assay | IC50 Value |
| Quercetin | Varies (e.g., Breast, Colon, Lung) | MTT Assay | Varies depending on the cell line, typically in the µM range. |
| Erythrina Alkaloids | Varies | MTT Assay | Data not available for specific alkaloids. Crude alkaloidal fractions have shown cytotoxicity against some cancer cell lines.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., quercetin) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add a fixed volume of the DPPH solution to each well and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control is prepared using the solvent instead of the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity Assays
a) Nitric Oxide (NO) Production Inhibition Assay in Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
-
Protocol:
-
Seed macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Measure the absorbance at a specific wavelength (typically around 540 nm).
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value is determined from the dose-response curve.
-
Anticancer Activity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[1][4][5]
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach and grow for a specified period (e.g., 24 hours).
-
Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).[4]
-
Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[1]
-
Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[4]
-
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the bioactivities of quercetin and the general mechanisms of inflammation and cancer.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Erythrinin G and its Analogs: A New Frontier in Antimicrobial Research Compared to Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel antimicrobial agents. Natural products, particularly those from medicinal plants, offer a promising avenue for the discovery of new lead compounds. This guide provides a comparative analysis of the efficacy of compounds derived from the Erythrina genus, with a focus on its representative compounds, against standard antibiotics. While specific data for Erythrinin G is limited, this guide will utilize available data for structurally related and well-studied analogs from the Erythrina genus, such as Erythrinin B and Erycristagallin, to provide a comprehensive overview of their potential.
Quantitative Efficacy Comparison
The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of representative compounds from the Erythrina genus against common bacterial pathogens and compare them with those of standard antibiotics.
Table 1: In Vitro Efficacy of Erythrina Compounds and Standard Antibiotics against Staphylococcus aureus
| Compound/Antibiotic | MIC Range (µg/mL) | Bacterial Strain(s) | Reference(s) |
| Erythrina Compounds | |||
| Erythrinin B | 6.25 - 12.5 | Methicillin-Resistant S. aureus (MRSA) | [1] |
| Erycristagallin | 3.13 - 6.25 | Methicillin-Resistant S. aureus (MRSA) | [2] |
| Alpinumisoflavone | 3.9 | S. aureus | |
| 6,8-diprenylgenistein | 7.8 | S. aureus | |
| Standard Antibiotics | |||
| Vancomycin | <0.5 - 2 | Methicillin-Sensitive S. aureus (MSSA) & MRSA | [3] |
| Ciprofloxacin | 1 - >64 | S. aureus | [4] |
| Erythromycin | 2 - 4 | S. aureus | [3] |
Table 2: In Vitro Efficacy of Erythrina Compounds and Standard Antibiotics against Gram-Negative Bacteria
| Compound/Antibiotic | MIC Range (µg/mL) | Bacterial Strain(s) | Reference(s) |
| Erythrina Compounds | |||
| Erythrinan Alkaloids (General) | 50 - 100 | Pseudomonas aeruginosa | [5] |
| Alkaloidal Fractions | 31.25 | Pseudomonas aeruginosa | [5] |
| Standard Antibiotics | |||
| Ciprofloxacin | 0.094 - 32 | Pseudomonas aeruginosa | [6] |
| Gentamicin | ≤1 - 8 | Pseudomonas aeruginosa | [7] |
| Erythromycin | 8 - >64 | Pseudomonas aeruginosa | [8] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of a potential antimicrobial agent. The most common method utilized in the cited studies is the broth microdilution method.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, typically at 37°C for 16-20 hours.[9] The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[9]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Mechanism of Action
The antimicrobial activity of compounds isolated from the Erythrina genus is attributed to various mechanisms, primarily targeting bacterial cell integrity and essential metabolic processes.
-
Flavonoids (including Erythrinins): These compounds are believed to exert their antibacterial effects through multiple mechanisms, including the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism.
-
Alkaloids: Erythrinan alkaloids have been shown to possess antimicrobial properties, with their mechanism of action likely involving the disruption of bacterial cell membranes and interference with metabolic pathways.[10]
In contrast, standard antibiotics have well-defined mechanisms of action:
-
Vancomycin (a glycopeptide): Inhibits cell wall synthesis in Gram-positive bacteria.
-
Ciprofloxacin (a fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.
-
Erythromycin (a macrolide): Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis by Erythromycin
References
- 1. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. Antimicrobial Evaluation of Erythrinan Alkaloids from Erythrina cristagalli L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Erythrinin G: A Comparative Guide to its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Erythrinin G, an isoflavone (B191592) isolated from plants of the Erythrina genus, is emerging as a compound of interest for its potential therapeutic properties. While research into its specific anti-inflammatory effects is still in the early stages, the broader family of flavonoids found in Erythrina species has demonstrated significant anti-inflammatory activity. This guide provides a comparative overview of the anti-inflammatory effects of compounds from Erythrina, with a focus on the mechanisms and experimental data relevant to the potential action of this compound. Due to the limited availability of studies focusing specifically on this compound, this guide incorporates data from closely related compounds and extracts from the Erythrina genus to provide a comprehensive and objective comparison.
Comparative Analysis of Anti-Inflammatory Activity
While specific quantitative data for this compound is limited in publicly available literature, studies on extracts from Erythrina variegata, a known source of this compound, provide valuable insights into its potential efficacy. The following table summarizes the inhibitory activity of an ethanolic extract of Erythrina variegata bark against key inflammatory mediators. For comparison, data for a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, is included where available.
| Compound/Extract | Target | Assay System | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Ethanolic Extract of Erythrina variegata Bark | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 47.1 ± 0.21 µg/mL | - | - |
| Ethanolic Extract of Erythrina variegata Bark | Prostaglandin E2 (PGE2) Production (via COX-2 inhibition) | LPS-stimulated RAW 264.7 macrophages | 9.27 ± 0.72 µg/mL | - | - |
| Diclofenac Sodium | Protein Denaturation | Inhibition of albumin denaturation | ~195 µg/mL[1] | - | - |
Disclaimer: The data presented for the ethanolic extract of Erythrina variegata bark represents the activity of a complex mixture of compounds and should be considered as an indicator of potential activity for its constituents, including this compound, but not as a direct measure of this compound's specific potency.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are protocols for key in vitro assays used to assess anti-inflammatory effects.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay quantifies the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or a reference compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
-
Pro-Inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
This protocol measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells.
-
Cell Culture: Use RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Assay Procedure:
-
Plate the cells in a 24-well plate at an appropriate density.
-
Treat the cells with different concentrations of this compound or a control substance for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The IC50 values are calculated based on the reduction in cytokine levels in treated cells versus untreated, stimulated cells.
-
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay determines if a compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.
-
Cell Line: Use a stable cell line (e.g., HEK293T) transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Assay Procedure:
-
Seed the reporter cells in a 96-well plate.
-
After 24 hours, pre-treat the cells with this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour.
-
Induce NF-κB activation by adding a stimulant such as TNF-α (10 ng/mL).
-
Incubate for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.
-
A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
-
MAPK Phosphorylation Assay (Western Blot)
This method assesses the effect of a compound on the phosphorylation (activation) of key proteins in the MAPK signaling pathway, such as p38 and ERK.
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with this compound for a specified time, followed by stimulation with LPS.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated p38 (p-p38), total p38, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of flavonoids, including those from the Erythrina genus, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Phenolic compounds have been shown to have the capacity to suppress pro-oxidants and inhibit inflammatory signaling pathways like MAPK and NF-κB.[2]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. The p38 and ERK subfamilies are particularly important in the inflammatory response, leading to the production of inflammatory mediators.
Caption: General overview of the MAPK signaling cascade and a potential point of inhibition.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram illustrates a typical workflow for screening and validating the anti-inflammatory activity of a test compound like this compound.
Caption: A standard workflow for evaluating the in vitro anti-inflammatory effects of a compound.
Conclusion
The available evidence suggests that compounds from the Erythrina genus possess significant anti-inflammatory properties, likely through the modulation of the NF-κB and MAPK signaling pathways. While direct experimental data on this compound is currently sparse, the data from Erythrina variegata extracts indicates a strong potential for this compound as an anti-inflammatory agent. Further research, including in vitro and in vivo studies with the purified compound, is necessary to fully elucidate its specific mechanisms of action and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and cross-validation of this compound's anti-inflammatory effects.
References
Erythrinin G: Unveiling its Antioxidant Potential in Comparison to Established Standards
A detailed analysis for researchers and drug development professionals on the antioxidant capacity of Erythrinin G, benchmarked against Vitamin C, Trolox, and Quercetin. This guide provides a comprehensive overview of supporting experimental data and methodologies.
This compound, a member of the Erythrina alkaloid family, has garnered interest for its potential bioactive properties. This guide delves into the antioxidant capabilities of this compound, presenting a comparative analysis against well-established antioxidant standards: Vitamin C, Trolox, and Quercetin. The following sections provide a quantitative comparison of their antioxidant efficacy, detailed experimental protocols for key assays, and a visualization of a critical signaling pathway involved in the cellular antioxidant response.
Comparative Antioxidant Activity
The antioxidant potential of this compound and the selected standards was evaluated using three widely recognized in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays and as equivalents for the FRAP assay, are summarized in the table below. Lower IC50 values indicate greater antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Ferric Reducing Antioxidant Power (FRAP) |
| This compound | 285 ± 10.9 µg/mL | Data Not Available | Data Not Available |
| Vitamin C (Ascorbic Acid) | ~2-8 µg/mL | ~5-15 µg/mL | High Equivalence |
| Trolox | ~4-10 µg/mL | ~2-8 µg/mL | Standard Equivalence |
| Quercetin | ~1-5 µg/mL | ~1-7 µg/mL | High Equivalence |
Note: The IC50 values for the standards are approximate ranges compiled from various literature sources and can vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the antioxidant assays are provided to ensure reproducibility and allow for critical evaluation of the presented data.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Sample Preparation : this compound and standard antioxidants are prepared in a series of concentrations in methanol.
-
Reaction : An aliquot of the sample or standard solution is mixed with the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation : The percentage of inhibition is calculated, and the IC50 value is determined from a plot of inhibition percentage against concentration.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation : The ABTS•+ radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : this compound and standards are prepared at various concentrations.
-
Reaction : The sample or standard is added to the diluted ABTS•+ solution.
-
Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement : The absorbance is measured at 734 nm.
-
Calculation : The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation : this compound and standards are prepared in a suitable solvent.
-
Reaction : The sample or standard is mixed with the FRAP reagent.
-
Incubation : The mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).
-
Measurement : The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or a standard antioxidant like ascorbic acid.
Visualization of Antioxidant Mechanisms
To provide a deeper understanding of the cellular response to oxidative stress and the general workflow of antioxidant assessment, the following diagrams are provided.
Caption: A generalized experimental workflow for in vitro antioxidant assays.
A key signaling pathway involved in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response elements (ARE), leading to the production of various protective enzymes.
A Comparative Guide to the Biological Activity of Erythrina Alkaloids and Flavonoids: Assessing Reproducibility
A Note on Erythrinin G: Comprehensive literature searches did not yield specific studies on a compound named "this compound." Therefore, this guide focuses on the broader class of bioactive compounds isolated from the Erythrina genus, including various alkaloids and flavonoids, to provide a relevant comparative analysis for researchers in drug discovery.
This guide provides a comparative overview of the reported biological activities of compounds derived from the Erythrina genus, with a focus on anticancer, anti-inflammatory, and antioxidant properties. The objective is to present available quantitative data and experimental methodologies to aid researchers in assessing the reproducibility of these findings.
Data Presentation: A Comparative Analysis of Bioactivity
To facilitate a clear comparison of the biological activities of various Erythrina extracts and isolated compounds, the following tables summarize the quantitative data from multiple studies. These tables highlight the variability in reported efficacy, which can be influenced by the specific compound, the biological assay employed, and the experimental conditions.
Table 1: Comparative Anticancer Activity of Erythrina Compounds and Extracts
| Compound/Extract | Cancer Cell Line(s) | Assay | IC50 Value | Reference |
| Dichloromethane Extract (E. caffra) | HeLa (Cervical) | MTT | 93.82 µg/mL | [1] |
| MCF-7 (Breast) | MTT | 144.17 µg/mL | [1] | |
| n-Hexacosanyl isoferulate (E. caffra) | MCF-7 (Breast) | MTT | 58.84 µg/mL | [1] |
| HeLa (Cervical) | MTT | 146.6 µg/mL | [1] | |
| Tetradecyl isoferulate (E. caffra) | MCF-7 (Breast) | MTT | 123.62 µg/mL | [1] |
| 4'-Methoxy licoflavanone (MLF) (E. suberosa) | HL-60 (Leukemia) | MTT | ~20 µM | |
| Alpinumisoflavone (AIF) (E. suberosa) | HL-60 (Leukemia) | MTT | ~20 µM | |
| Erybraedin A (E. senegalensis) | Various | Not Specified | 1.5 - 19 µM | |
| Erybraedin C (E. senegalensis) | Various | Not Specified | 1.5 - 19 µM |
Table 2: Comparative Anti-inflammatory Activity of Erythrina Extracts
| Extract | Model/Assay | Target | IC50 Value | Reference |
| Ethanolic Extract (E. variegata) | RAW 264.7 cells | COX-2 Inhibition | 9.27 ± 0.72 µg/mL | |
| RAW 264.7 cells | Nitric Oxide Production | 47.1 ± 0.21 µg/mL | ||
| Ethanolic Extract (E. variegata) | Heat-induced albumin denaturation | Protein Denaturation | 46.42 µg/ml | |
| Heat-induced hemolysis | Membrane Stabilization | 43.51 µg/ml | ||
| Chloroform Extract (E. indica) | Carrageenan-induced paw edema | In vivo inflammation | Significant inhibition at 250 mg/kg | |
| Aqueous Extract (E. indica) | Carrageenan-induced paw edema | In vivo inflammation | Significant inhibition at 250 mg/kg |
Table 3: Comparative Antioxidant Activity of Erythrina Extracts
| Extract | Assay | IC50 Value | Reference |
| Dichloromethane Extract (E. caffra) | DPPH Radical Scavenging | 144.17 µg/mL | |
| Aqueous Leaf Extract (E. variegata) | DPPH Radical Scavenging | 91.3% inhibition (concentration not specified) | |
| Methanol Extract (E. indica) | DPPH Radical Scavenging | 283.24 ± 12.28 µg/mL | |
| Aqueous Extract (E. indica) | DPPH Radical Scavenging | 342.59 ± 19.59 µg/mL | |
| Ethanolic Flower Extract (E. variegata) | DPPH Radical Scavenging | 69.52 ± 1.43 µg/ml | |
| Ethanolic Leaf Extract (E. variegata) | DPPH Radical Scavenging | 84.05 ± 2.11 µg/ml |
Experimental Protocols
Reproducibility in biological activity studies is critically dependent on detailed and standardized experimental protocols. Below are methodologies for key assays cited in the literature for Erythrina compounds.
1. MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from Erythrina extracts) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
2. DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reaction Mixture: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Incubation: Add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Reading: Measure the decrease in absorbance at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value represents the concentration of the sample required to scavenge 50% of the DPPH radicals.
3. In Vitro Anti-inflammatory Assays
-
Nitric Oxide (NO) Production in RAW 264.7 Macrophages:
-
Cell Culture: Culture RAW 264.7 cells and stimulate with lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
NO Measurement: After incubation, measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Analysis: A reduction in nitrite levels indicates inhibition of NO production.
-
-
COX-2 Inhibition Assay:
-
Method: Use an enzyme-linked immunosorbent assay (ELISA) kit to measure the production of prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated RAW 264.7 cells treated with the test compound.
-
Analysis: A decrease in PGE2 levels suggests inhibition of COX-2 activity.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for assessing the biological activity of Erythrina compounds.
Caption: Inhibition of NF-κB and STAT signaling pathways by Erythrina flavonoids.
References
Structure-Activity Relationship of Erythrinin G Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Erythrinin G, a 3-phenoxychromone (B1252776) derivative isolated from Erythrina species, has garnered interest for its potential therapeutic properties. Understanding the structure-activity relationship (SAR) of its analogs is crucial for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of this compound analogs, focusing on their anti-inflammatory activities, supported by experimental data and detailed methodologies. While direct comprehensive SAR studies on a series of this compound analogs are limited, this guide utilizes data from closely related 3-phenoxychromone derivatives to illustrate the principles of their SAR.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of a series of 7-methanesulfonylamino-6-phenoxychromone derivatives was evaluated based on their ability to inhibit adjuvant-induced arthritis in rats. The following table summarizes the therapeutic effect (ED40) of these analogs, providing insights into how structural modifications influence their activity.
| Compound ID | R (Substitution on Pyranone Ring) | R' (Substitution on Phenoxy Ring) | Therapeutic Effect in Adjuvant-Induced Arthritis (ED40, mg/kg/day)[1] |
| 1 | H | H | > 100 |
| 9a | H | 2'-Fluoro | 7.1 |
| 9d | H | 2',4'-Difluoro | 5.3 |
| 19a (T-614) | -NHCHO (3-formylamino) | H | 3.6 |
| 22a | -NHCHO (3-formylamino) | 2'-Fluoro | 2.5 |
| 22d | -NHCHO (3-formylamino) | 2',4'-Difluoro | 2.8 |
Key Findings from SAR Analysis:
-
Substitution on the Pyranone Ring: The introduction of a 3-formylamino group (-NHCHO) on the pyranone ring dramatically increases anti-inflammatory activity, as seen by comparing compound 1 with 19a (T-614).
-
Substitution on the Phenoxy Ring: Fluorination of the phenoxy ring enhances potency. A single fluoro substitution at the 2'-position (compound 9a ) and difluoro substitution at the 2' and 4' positions (compound 9d ) significantly improved activity over the unsubstituted analog 1 .
-
Synergistic Effects: The combination of substitutions on both the pyranone and phenoxy rings leads to the most potent compounds. For instance, compounds 22a and 22d , which have both the 3-formylamino group and fluoro-substituted phenoxy rings, exhibit the lowest ED40 values, indicating the highest therapeutic efficacy in this series[1].
Experimental Protocols
Adjuvant-Induced Arthritis in Rats
The anti-inflammatory activity of the 3-phenoxychromone derivatives was assessed using the established model of adjuvant-induced arthritis in rats, which mimics chronic inflammation.
Methodology:
-
Induction of Arthritis: Arthritis was induced in male Lewis rats by a single intradermal injection of Mycobacterium butyricum suspended in liquid paraffin (B1166041) into the right hind paw.
-
Compound Administration: The test compounds were suspended in a 0.5% aqueous solution of carboxymethylcellulose and administered orally once daily for 7 consecutive days, starting from day 15 after the adjuvant injection when arthritis was well-established.
-
Assessment of Inflammation: The volume of the uninjected (left) hind paw was measured with a plethysmometer before and after the treatment period. The inhibition of paw swelling was calculated as a percentage of the control group (receiving only the vehicle).
-
Data Analysis: The ED40 value, the dose at which the compound produced a 40% inhibition of the increase in paw volume, was calculated from the dose-response curve for each compound[1].
Signaling Pathway Modulation
Many flavonoids and chromone (B188151) derivatives exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival and is a common target for such compounds. The following diagram illustrates the canonical NF-κB signaling pathway, which can be inhibited by active chromone analogs.
Caption: Inhibition of the NF-κB signaling pathway by chromone analogs.
References
Safety Operating Guide
Navigating the Safe Disposal of Erythrinin G: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Erythrinin G, a flavonoid compound isolated from the barks of Erythrina variegata.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on general principles of chemical waste management and information available for related compounds.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Hazard Overview
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves to prevent skin contact.
-
Use safety glasses or goggles to protect from splashes.
-
A lab coat is mandatory to protect clothing and skin.
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
The following table summarizes the available quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | [4] |
| Molecular Weight | 354.35 g/mol | [4] |
| Purity | >98% | |
| Physical State | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored at -20°C for several months. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically found in a research laboratory setting.
1. Initial Assessment and Waste Segregation:
-
Identify the Waste Stream: Determine if the this compound waste is in solid form (unused powder), a solution, or contaminated labware (e.g., vials, pipette tips, gloves).
-
Segregate Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
2. Disposal of Solid this compound Waste:
-
Container: Place the solid this compound powder into a designated, properly labeled hazardous waste container. The container should be sealable and made of a material compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste," the chemical name "this compound," the approximate quantity, and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by the EHS department.
3. Disposal of this compound Solutions:
-
Solvent Consideration: The disposal method for this compound solutions will depend on the solvent used.
-
Halogenated Solvents (e.g., Chloroform, Dichloromethane): Collect in a designated "Halogenated Organic Waste" container.
-
Non-Halogenated Solvents (e.g., Ethyl Acetate, Acetone, DMSO): Collect in a designated "Non-Halogenated Organic Waste" container.
-
-
Aqueous Solutions: While this compound has low water solubility, any aqueous waste containing it should be collected as chemical waste. Do not dispose of it down the drain unless approved by your EHS department.
-
Labeling: As with solid waste, ensure the container is clearly labeled with all constituents and their approximate concentrations.
4. Disposal of Contaminated Labware:
-
Decontamination: Attempt to decontaminate glassware by rinsing with a suitable solvent (e.g., acetone). The rinseate must be collected as hazardous waste.
-
Solid Waste: Items that cannot be decontaminated, such as pipette tips, gloves, and weighing paper, should be placed in a designated solid hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Experimental Protocols Cited
The information provided in this guide is based on standard laboratory safety protocols and chemical handling procedures. For specific experimental use of this compound, researchers should refer to relevant scientific literature. The compound has been identified in studies on Erythrina variegata and its potential biological activities.
By adhering to these guidelines and maintaining open communication with your institution's safety office, you can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
